3-Chloro-1H-pyrazolo[3,4-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPRRDAIUYNVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406171 | |
| Record name | 3-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117007-51-9 | |
| Record name | 3-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117007-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 3-Chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the heterocyclic compound 3-Chloro-1H-pyrazolo[3,4-b]pyridine. This information is critical for its application in medicinal chemistry and drug development, where the pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.20 - 8.40 | dd | J = 4.5, 1.5 |
| H5 | 7.20 - 7.40 | dd | J = 8.0, 4.5 |
| H6 | 8.60 - 8.80 | dd | J = 8.0, 1.5 |
| NH | 12.0 - 13.0 | br s | - |
Note: Predicted values are based on spectral data of substituted pyrazolo[3,4-b]pyridine derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C3 | 140 - 145 |
| C3a | 115 - 120 |
| C4 | 150 - 155 |
| C5 | 120 - 125 |
| C6 | 130 - 135 |
| C7a | 145 - 150 |
Note: Predicted values are based on spectral data of substituted pyrazolo[3,4-b]pyridine derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₄ClN₃), the expected molecular ion peaks would correspond to its isotopic masses.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative intensity) |
| [M]⁺ (with ³⁵Cl) | 153 |
| [M]⁺ (with ³⁷Cl) | 155 (approx. 32% of [M]⁺ with ³⁵Cl) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Medium-Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch | 1620 - 1650 | Medium-Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-Cl stretch | 600 - 800 | Strong |
Experimental Protocols
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several established synthetic routes. A common and effective method involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent, followed by cyclization.
General Synthetic Protocol for Pyrazolo[3,4-b]pyridines
A widely employed synthetic strategy for the pyrazolo[3,4-b]pyridine scaffold involves the reaction of 3-amino-1H-pyrazole with a 1,3-dicarbonyl compound, followed by a cyclization step. For the synthesis of a chloro-substituted derivative, a common precursor is a chloropyridine derivative which undergoes cyclization to form the pyrazole ring.
Synthesis of this compound from 2,3-Dichloropyridine:
-
Reaction of 2,3-dichloropyridine with hydrazine: 2,3-Dichloropyridine is reacted with hydrazine hydrate in a suitable solvent such as ethanol or n-butanol under reflux. This reaction leads to the formation of a hydrazinopyridine intermediate.
-
Cyclization with a formylating agent: The resulting hydrazinopyridine is then cyclized using a formylating agent like triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to construct the pyrazole ring.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry:
-
Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
The sample is typically dissolved in a suitable solvent like methanol or acetonitrile.
IR Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer.
-
Samples can be prepared as KBr pellets or as a thin film.
-
Absorbance is measured in wavenumbers (cm⁻¹).
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and characterization workflow.
This guide serves as a foundational resource for researchers working with this compound. For specific applications, further optimization of the synthetic and analytical methods may be required.
3-Chloro-1H-pyrazolo[3,4-b]pyridine chemical properties and structure
An In-depth Technical Guide to 3-Chloro-1H-pyrazolo[3,4-b]pyridine
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound. This compound is a member of the pyrazolopyridine class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Chemical Structure and Properties
This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyrazole ring fused to a pyridine ring, with a chlorine atom substituted at the 3-position of the pyrazolo[3,4-b]pyridine core.
Structure Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 117007-51-9[1] |
| SMILES String | Clc1n[nH]c2ncccc12[1] |
| InChI Key | BGPRRDAIUYNVDJ-UHFFFAOYSA-N[1] |
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are readily available from commercial suppliers, others like melting and boiling points require further experimental determination for definitive values.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 98% | [2] |
Experimental Data
Synthesis Protocols
The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through various synthetic strategies. One common approach involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3] For the synthesis of chloro-substituted derivatives, the Gould-Jacobs reaction is a notable method. This reaction utilizes a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom.[3]
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic workflow can be inferred from related syntheses.
General Synthetic Workflow for Chloro-Substituted Pyrazolo[3,4-b]pyridines:
Caption: General workflow for the synthesis of chloro-substituted pyrazolo[3,4-b]pyridines.
Spectroscopic Data
Biological Activity and Signaling Pathways
The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[5] Derivatives of this core structure have been investigated for their potential to inhibit a variety of kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
While specific signaling pathways directly modulated by this compound have not been explicitly detailed, its structural similarity to known kinase inhibitors suggests it may target ATP-binding sites of various kinases. For instance, related pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[6][7]
Potential Kinase Inhibition Logical Pathway:
Caption: Logical pathway of kinase inhibition by a small molecule inhibitor.
Safety and Handling
Based on available safety data, this compound is classified as a substance with acute oral toxicity and is capable of causing serious eye damage.[1]
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE). Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a chemical entity with significant potential for further investigation in the field of drug discovery, given the established biological activity of the pyrazolopyridine scaffold. This guide provides a summary of its known chemical properties and structure. However, a notable gap exists in the public domain regarding detailed experimental protocols for its synthesis, comprehensive spectroscopic data, and specific biological pathway elucidation. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. 3-Chloro-1H-pyrazolo 3,4-b pyridine AldrichCPR 117007-51-9 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 117007-51-9|this compound|BLD Pharm [bldpharm.com]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Biological Activity of 3-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-chloro-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, with a focus on their potent anti-cancer properties. The information is curated to assist researchers and drug development professionals in their efforts to design and discover novel therapeutics based on this promising heterocyclic core.
Kinase Inhibitory Activity
A primary mechanism through which this compound derivatives exert their anti-cancer effects is through the inhibition of various protein kinases that are crucial for tumor growth and survival. These compounds have shown potent inhibitory activity against several key kinases, including Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).
Table 1: Inhibitory Activity of this compound Derivatives against various kinases
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [1][2] |
| Derivative 4 | TRKA/B/C | 17/28/11 | [1] |
| Derivative 5 | TRKA/B/C | 12/22/15 | [1] |
| Entrectinib (contains pyrazolo[3,4-b]pyridine core) | TRKA/B/C | 1/3/5 | [1] |
| Compound 21h (BMS-265246) | CDK1/cycB | 6 | [3] |
| Compound 21h (BMS-265246) | CDK2/cycE | 9 | [3] |
| Compound 4 | CDK2/cyclin A2 | 240 | [4] |
| Compound 8 | CDK2/cyclin A2 | 650 | [4] |
| Compound 9a | CDK2 | 1630 | [5][6] |
| Compound 14g | CDK2 | 460 | [5][6] |
| Compound 9a | CDK9 | 262 | [5][6] |
| Compound 14g | CDK9 | 801 | [5][6] |
| Compound 7n | FGFR1 | <1 (approx.) | [7] |
| Compound 7n | VEGFR2 | 422.7 | [7] |
| Compound 4h | FGFR1/2/3/4 | 7/9/25/712 | [8] |
| Compound 15y | TBK1 | 0.2 | [9][10] |
| BX795 | TBK1 | 7.1 | [9] |
| MRT67307 | TBK1 | 28.7 | [9] |
Anticancer Activity
The kinase inhibitory profile of this compound derivatives translates into significant cytotoxic activity against a variety of cancer cell lines.
Table 2: Anticancer Activity of this compound Derivatives against various cancer cell lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| C03 | Km-12 | Colorectal Cancer | 0.304 | [2] |
| Compound 9a | Hela | Cervical Cancer | 2.59 | [5][6] |
| Compound 14g | MCF7 | Breast Cancer | 4.66 | [5][6] |
| Compound 14g | HCT-116 | Colon Cancer | 1.98 | [5][6] |
| Compound 8c | K562 | Leukemia | 0.72 | [11] |
| Compound 15y | A172 | Glioblastoma | Micromolar range | [9][10] |
| Compound 15y | U87MG | Glioblastoma | Micromolar range | [9][10] |
| Compound 15y | A375 | Melanoma | Micromolar range | [9][10] |
| Compound 15y | A2058 | Melanoma | Micromolar range | [9][10] |
| Compound 15y | Panc0504 | Pancreatic Cancer | Micromolar range | [9][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are standard methodologies for key assays cited in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (peptide or protein)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells. A DMSO control should be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are underpinned by their ability to modulate critical cellular signaling pathways.
TRK Signaling Pathway Inhibition
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that, upon activation by neurotrophins, trigger downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. Certain this compound derivatives act as potent inhibitors of TRK kinases, thereby blocking these pro-survival signals.
Caption: Inhibition of the TRK signaling pathway.
FGFR Signaling Pathway Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases implicated in cancer. Their activation leads to the stimulation of pathways such as the MAPK and PLCγ cascades, driving cell proliferation and angiogenesis. Specific derivatives of this compound have been developed as potent FGFR inhibitors.
Caption: Inhibition of the FGFR signaling pathway.
Cell Cycle Regulation by CDK Inhibition
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Their sequential activation, in complex with cyclins, drives the progression through different phases of the cell cycle. By inhibiting CDKs, such as CDK1 and CDK2, this compound derivatives can induce cell cycle arrest, leading to the inhibition of tumor cell proliferation.
Caption: Inhibition of Cell Cycle Progression.
This technical guide provides a snapshot of the current understanding of the biological activity of this compound derivatives. The potent and often selective inhibitory activity against key cancer-related kinases, coupled with significant anti-proliferative effects, underscores the therapeutic potential of this scaffold. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the promise of these compounds into effective cancer therapies.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
3-Chloro-1H-pyrazolo[3,4-b]pyridine: A Privileged Scaffold for Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 3-Chloro-1H-pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its utility in the development of potent and selective kinase inhibitors. This bicyclic heteroaromatic system serves as an effective bioisostere for the purine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases. Its versatile structure allows for substitutions at multiple positions, providing a framework for fine-tuning inhibitor potency, selectivity, and pharmacokinetic properties. This technical guide offers a comprehensive overview of the synthesis, biological activity, and therapeutic potential of kinase inhibitors based on the this compound scaffold, targeting a range of kinases implicated in cancer and other diseases.
Kinase Inhibitory Profile
Derivatives of this compound have demonstrated inhibitory activity against a diverse array of protein kinases. The tables below summarize the reported in vitro and cellular activities of representative compounds against key kinase targets.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| TBK1 Inhibitors | |||
| 15y | TBK1 | 0.2 | [1] |
| 15i | TBK1 | 8.5 | [1] |
| 15t | TBK1 | 0.8 | [1] |
| BX795 | TBK1 | 7.1 | [1] |
| MRT67307 | TBK1 | 28.7 | [1] |
| TRK Inhibitors | |||
| C03 | TRKA | 56 | [2][3] |
| C09 | TRKA | 57 | [2] |
| C10 | TRKA | 26 | [2] |
| Larotrectinib | TRKA/B/C | <20 | [2][3] |
| Entrectinib | TRKA/B/C | 1/3/5 | [2][3] |
| DYRK1B Inhibitors | |||
| 8h | DYRK1B | 3 | [2] |
| CDK Inhibitors | |||
| BMS-265246 | CDK1/cycB | 6 | [4] |
| BMS-265246 | CDK2/cycE | 9 | [4] |
| Compound 28 | CDK1 | 23 | [4] |
| FGFR Inhibitors | |||
| 4a | FGFR1 | 0.3 | [5] |
| 7i | FGFR1 | 42.4 | [5] |
| Other Kinases | |||
| Compound 28 | VEGFR-2 | 1460 | [4] |
Table 2: Cellular Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| TRK Inhibitors | ||||
| C03 | Km-12 | Antiproliferation | 0.304 | [2][3] |
| DYRK1B Inhibitors | ||||
| 8h | HCT116 | Antiproliferation | 1.6 | [2] |
| CDK Inhibitors | ||||
| Compound 28 | HeLa | Antiproliferation | 1.7 | [4] |
| Compound 28 | A375 | Antiproliferation | 0.87 | [4] |
| Compound 28 | HCT-116 | Antiproliferation | 0.55 | [4] |
| FGFR Inhibitors | ||||
| 4a | H1581 (FGFR1-driven) | Antiproliferation | 0.0017 | [5] |
| 7i | H1581 (FGFR1-driven) | Antiproliferation | >1 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide generalized protocols for the synthesis and evaluation of this compound-based kinase inhibitors, based on commonly reported procedures.
Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
A common synthetic route to the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of aminopyrazoles with activated carbonyl compounds.[6] Further functionalization, particularly at the C3 and C5 positions, is typically achieved through cross-coupling reactions.[1]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Compound Preparation : Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup : In a 384-well plate, add the test compound, the target recombinant kinase, and the specific substrate peptide to the kinase reaction buffer.
-
Initiation : Start the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubation : Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion : Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add the Kinase Detection Reagent to convert the produced ADP back to ATP, which then drives a luciferase-luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Antiproliferation Assay
This assay determines the effect of the compounds on the proliferation of cancer cell lines.
-
Cell Seeding : Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with increasing concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Viability Assessment : Measure cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay. This involves fixing the cells, staining with SRB, and then solubilizing the dye to measure absorbance.
-
Data Analysis : Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) by plotting the percentage of cell growth inhibition against the compound concentration.
Signaling Pathways and Mechanism of Action
The this compound scaffold has been utilized to target various signaling pathways implicated in cancer progression.
TANK-Binding Kinase 1 (TBK1) Signaling
TBK1 is a key regulator of innate immunity and is also involved in oncogenesis. Inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold can block TBK1-mediated signaling, leading to a reduction in the production of type I interferons.[1]
Tropomyosin Receptor Kinase (TRK) Signaling
TRK fusion proteins are oncogenic drivers in a variety of cancers. TRK inhibitors with a pyrazolo[3,4-b]pyridine core can block the downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, thereby inhibiting cancer cell proliferation and survival.[2][3]
Conclusion
The this compound scaffold represents a highly versatile and privileged core structure for the design of potent and selective kinase inhibitors. Its ability to target a wide range of kinases involved in critical disease pathways, particularly in oncology, underscores its importance in modern drug discovery. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance novel therapeutics based on this promising chemical scaffold. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to Pyrazolo[3,4-b]pyridines
An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Applications of the Pyrazolo[3,4-b]pyridine Core for Researchers, Scientists, and Drug Development Professionals.
The pyrazolo[3,4-b]pyridine scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological targets. Its journey from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to the power of heterocyclic chemistry in generating novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this important scaffold, detailed experimental protocols for its synthesis, a compilation of its diverse biological activities with quantitative data, and a visual representation of the key signaling pathways it modulates.
A Historical Perspective: The Genesis of a Scaffold
The story of the pyrazolo[3,4-b]pyridine core begins over a century ago. The first recorded synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by G. Ortoleva in 1908, who treated diphenylhydrazone and pyridine with iodine.[1] Just three years later, in 1911, C. Bulow reported the synthesis of N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[1] These early explorations laid the groundwork for what would become a burgeoning field of research. The structural similarity of the pyrazolo[3,4-b]pyridine nucleus to endogenous purine bases sparked the interest of medicinal chemists, who recognized its potential as a scaffold for developing molecules that could interact with biological systems.[1]
Synthetic Strategies: Building the Core
The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main strategies: the formation of a pyridine ring onto a pre-existing pyrazole core, or the annulation of a pyrazole ring onto a pyridine template. Over the years, numerous synthetic methodologies have been developed, ranging from classical condensation reactions to modern multi-component and microwave-assisted approaches, offering chemists a versatile toolbox to access a diverse range of derivatives.
Annulation of a Pyridine Ring onto a Pyrazole Core
This is the most common approach, typically utilizing a 5-aminopyrazole derivative as the key starting material.
A widely employed method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction proceeds through a series of condensation and cyclization steps to afford the fused ring system.
Experimental Protocol: Synthesis of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines
-
Reagents: 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, p-substituted β-ketonitriles, 4-anisaldehyde, glacial acetic acid.
-
Procedure: A mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), the appropriate p-substituted β-ketonitrile (1 mmol), and 4-anisaldehyde (1 mmol) in glacial acetic acid (10 mL) is subjected to microwave irradiation at a designated power and temperature for a specified time.
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried to yield the desired pyrazolo[3,4-b]pyridine derivative.
The Gould-Jacobs reaction offers a pathway to 4-hydroxy- or 4-chloro-pyrazolo[3,4-b]pyridines. It involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. The initial condensation is followed by a thermal cyclization. Subsequent treatment with phosphorus oxychloride can convert the 4-hydroxy group to a chlorine atom, a versatile handle for further functionalization.[2]
Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines via Gould-Jacobs Reaction
-
Step 1: Condensation: A mixture of 3-aminopyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 120-130 °C for 2-3 hours. The ethanol formed during the reaction is removed by distillation.
-
Step 2: Cyclization: The resulting intermediate is added to a preheated high-boiling solvent such as diphenyl ether or Dowtherm A at 240-250 °C and maintained at this temperature for 30-60 minutes. After cooling, the precipitated solid is filtered, washed with a suitable solvent (e.g., hexane), and dried to give the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative.
-
Step 3: Chlorination: The 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (1 equivalent) is refluxed in an excess of phosphorus oxychloride (5-10 equivalents) for 2-4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The precipitated solid is filtered, washed with water, and dried to afford the 4-chloro-1H-pyrazolo[3,4-b]pyridine.
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides another route to the pyrazolo[3,4-b]pyridine core, proceeding through a Michael addition followed by intramolecular cyclization and aromatization.
Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
-
Reagents: α,β-unsaturated ketone (0.5 mmol), 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg), Zirconium(IV) chloride (ZrCl₄, 0.15 mmol, 35 mg), N,N-Dimethylformamide (DMF, 0.5 mL), Ethanol (EtOH, 0.5 mL).
-
Procedure: To a solution of the α,β-unsaturated ketone in DMF, a solution of 5-amino-1-phenyl-pyrazole in EtOH is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ is added. The mixture is then vigorously stirred at 95 °C for 16 hours.
-
Work-up: After completion, the reaction mixture is concentrated under vacuum. Chloroform and water are added, and the phases are separated. The aqueous phase is extracted twice with chloroform. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Multi-Component Reactions (MCRs)
Multi-component reactions have gained prominence for their efficiency in generating molecular complexity in a single step. Several MCRs have been developed for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines.
Experimental Protocol: Four-Component Synthesis of 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles (precursors to pyrazolo[3,4-b]pyridines)
-
Reagents: Hydrazine hydrate (1.2 mmol), ethyl acetoacetate (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), CoCeO₂ nanoparticles (5 mol%), distilled water (5 mL).
-
Procedure: A mixture of the aromatic aldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrile, and CoCeO₂ nanoparticles in distilled water is refluxed for the appropriate time, with the reaction progress monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered to separate the catalyst. The filtrate is cooled to room temperature, and the precipitated product is filtered, washed with cold distilled water, and air-dried.
A Scaffold of Diverse Biological Activities
The pyrazolo[3,4-b]pyridine core has proven to be a remarkably versatile scaffold, leading to the discovery of compounds with a wide spectrum of biological activities. Its ability to act as a bioisostere of purines allows it to interact with a multitude of enzymes, particularly kinases, making it a highly sought-after template in drug discovery.
Kinase Inhibition
A significant portion of research on pyrazolo[3,4-b]pyridines has focused on their potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
| Target Kinase | Compound Example | IC₅₀/EC₅₀ | Reference |
| FGFR | Derivative 7n | FGFR1: <1 nM | [3] |
| TRKA | Compound C03 | 56 nM | [4] |
| CDK1 | SQ-67563 | CDK1/cyclin B: 30 nM | [5] |
| CDK2 | Compound 9a | 1.63 µM | [5] |
| CDK2 | Compound 14g | 0.460 µM | [5] |
| CDK9 | Compound 9a | 0.262 µM | [5] |
| CDK9 | Compound 14g | 0.801 µM | [5] |
| PIM-1 | Compound 17 | 43 nM | [6] |
| PIM-1 | Compound 19 | 26 nM | [6] |
| TBK1 | Compound 15y | 0.2 nM | [7] |
| Mps1 | Compound 31 | 2.596 nM | [8] |
| AMPK (activator) | Compound 17f | EC₅₀ = 0.42 µM | [9] |
Signaling Pathways Modulated by Pyrazolo[3,4-b]pyridine Derivatives
The therapeutic effects of pyrazolo[3,4-b]pyridine-based kinase inhibitors stem from their ability to modulate key signaling pathways involved in cell proliferation, survival, and differentiation.
Future Directions
The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for drug discovery. Current research is focused on the development of more selective and potent inhibitors for known targets, as well as the exploration of new therapeutic applications. The use of modern synthetic techniques, such as flow chemistry and automated synthesis, will undoubtedly accelerate the generation of diverse libraries of these compounds for high-throughput screening. Furthermore, a deeper understanding of the structure-activity relationships and the application of computational modeling will guide the rational design of next-generation pyrazolo[3,4-b]pyridine-based drugs with improved efficacy and safety profiles. The rich history and demonstrated potential of this remarkable scaffold ensure its continued prominence in the quest for novel medicines.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing 3-Chloro-1H-pyrazolo[3,4-b]pyridine in Fragment-Based Drug Design
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds. This approach relies on the identification of low-molecular-weight fragments that bind with low affinity to a biological target. These initial hits are then optimized through structure-guided elaboration to yield high-affinity ligands. The 3-Chloro-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its rigid bicyclic core serves as an excellent anchor for binding to the hinge region of kinases, while the strategically positioned chlorine atom provides a versatile handle for synthetic elaboration. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in FBDD campaigns targeting therapeutically relevant kinases.
The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purines, enabling it to effectively occupy the ATP binding pocket of kinases.[1] Derivatives of this scaffold have been successfully developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[2][3]
Rationale for Use in Fragment-Based Drug Design
The utility of this compound as a fragment is underscored by several key features:
-
"Rule of Three" Compliance: This fragment adheres to the general guidelines for fragment libraries, possessing a low molecular weight and a simple chemical structure.
-
Privileged Scaffold: The pyrazolo[3,4-b]pyridine core is a well-established hinge-binding motif for a multitude of kinases.[1]
-
Synthetic Tractability: The chlorine atom at the 3-position serves as a versatile synthetic handle for fragment evolution. It can be readily displaced by nucleophiles or participate in cross-coupling reactions, allowing for the systematic exploration of chemical vectors to enhance binding affinity and selectivity.
-
Structural Rigidity: The fused bicyclic system provides a rigid framework, which reduces the entropic penalty upon binding to the target protein and facilitates the interpretation of structure-activity relationships (SAR).
Target Landscape
Inhibitors derived from the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated activity against a range of important oncology and immunology targets.
Table 1: Kinase Targets of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Kinase Target | Therapeutic Area | Representative Inhibitor IC50 (nM) | Reference |
| FGFR1/2/3 | Oncology | 1.6 - 2.9 | [4] |
| TRKA/B/C | Oncology | 1.6 - 2.9 | [4] |
| ALK (L1196M) | Oncology | Not specified | [5] |
| TBK1 | Immunology/Oncology | 0.2 | [3][6] |
| PIM-1 | Oncology | 26 | [7] |
Signaling Pathways
Understanding the signaling context of the target kinase is crucial for designing effective inhibitors. Below are simplified diagrams of key signaling pathways involving kinases targeted by this compound-derived inhibitors.
Caption: Simplified FGFR Signaling Pathway.
Caption: Simplified TRK Signaling Pathway.
Caption: Simplified ALK Signaling Pathway.
Caption: Simplified TBK1 Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for a fragment screening campaign using this compound. Specific parameters may need to be optimized for the particular kinase target.
Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for primary screening to identify fragments that bind and stabilize the target protein.
Materials:
-
Purified target kinase
-
This compound stock solution (100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
96- or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Protein Preparation: Dilute the target kinase in the screening buffer to a final concentration of 2-5 µM.
-
Fragment Preparation: Prepare a working stock of this compound by diluting the 100 mM stock to 10 mM in the screening buffer. The final screening concentration is typically 100-500 µM.
-
Assay Plate Preparation:
-
Add 19 µL of the diluted protein solution to each well.
-
Add 1 µL of the fragment working stock to the sample wells.
-
Add 1 µL of screening buffer to the negative control wells.
-
Add 1 µL of a known binder (positive control) to the positive control wells.
-
-
Dye Addition: Prepare a 1:1000 dilution of SYPRO Orange dye in the screening buffer and add 5 µL to each well.
-
Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and perform a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Data Analysis: Determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the negative control indicates binding and stabilization.
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to confirm direct binding and determine the binding affinity (KD) and kinetics of the fragment-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target kinase
-
This compound stock solution
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
Procedure:
-
Protein Immobilization: Immobilize the target kinase onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Fragment Preparation: Prepare a serial dilution of this compound in the running buffer, typically ranging from 1 µM to 1 mM.
-
Binding Analysis:
-
Inject the different concentrations of the fragment over the sensor chip surface.
-
Monitor the change in the response units (RU) over time.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis: Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD).
Protocol 3: Structural Characterization by X-ray Crystallography
Co-crystallization of the fragment with the target kinase provides high-resolution structural information of the binding mode, which is invaluable for structure-based drug design and fragment evolution.
Materials:
-
Highly pure and concentrated target kinase
-
This compound
-
Crystallization screens and plates
-
Cryoprotectant
Procedure:
-
Complex Formation: Incubate the target kinase with a 2-5 fold molar excess of this compound.
-
Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) with various commercially available or in-house screens.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.
-
Soaking (Alternative Method): If co-crystallization is unsuccessful, soak apo-crystals of the target kinase in a solution containing the fragment.
-
Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment.
Fragment Evolution and Optimization Workflow
The initial hits from fragment screening typically exhibit weak binding affinities. The subsequent phase of the FBDD process involves iterative cycles of synthetic chemistry and biological evaluation to optimize these fragments into potent lead compounds.
Caption: FBDD Workflow for this compound.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for the development of novel kinase inhibitors. Its favorable physicochemical properties, privileged core structure, and synthetic tractability make it an attractive fragment for hit identification and subsequent optimization. The protocols and workflows outlined in these application notes provide a robust framework for researchers to effectively utilize this fragment in their drug discovery efforts. Through a combination of biophysical screening, structural biology, and iterative medicinal chemistry, this compound can be elaborated into potent and selective lead compounds with therapeutic potential.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted Pyrazolo[3,4-b]pyridines from a 3-Chloro Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted 1H-pyrazolo[3,4-b]pyridines, a scaffold of significant interest in medicinal chemistry, starting from the key intermediate, 3-chloro-1H-pyrazolo[3,4-b]pyridine. The protocols cover the preparation of the 3-chloro precursor and its subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl and amino substituents at the C3-position.
Synthesis of the this compound Precursor
The this compound core is a versatile building block for the synthesis of a wide range of derivatives. A common and effective method for its preparation is through a Sandmeyer-type reaction, which involves the diazotization of the corresponding 3-amino-pyrazolo[3,4-b]pyridine followed by chlorination.
Experimental Protocol: Synthesis of this compound via a Sandmeyer-type Reaction
This protocol describes the conversion of 3-amino-1H-pyrazolo[3,4-b]pyridine to this compound.
Materials:
-
3-Amino-1H-pyrazolo[3,4-b]pyridine
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
In a round-bottom flask, suspend 3-amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
After the initial gas evolution subsides, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Caption: Synthesis of this compound.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the 3-chloro-pyrazolo[3,4-b]pyridine with various aryl- or heteroarylboronic acids. This allows for the introduction of a wide range of substituents at the C3-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.05 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 3:1 to 4:1 ratio).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine.
-
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1H-pyrazolo[3,4-b]pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine | 82 |
| 3 | 3-Tolylboronic acid | 3-(3-Tolyl)-1H-pyrazolo[3,4-b]pyridine | 88 |
| 4 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine | 75 |
Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Caption: Suzuki-Miyaura coupling experimental workflow.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of 3-amino-pyrazolo[3,4-b]pyridine derivatives through the palladium-catalyzed coupling of the 3-chloro precursor with a variety of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 eq) and the phosphine ligand (0.02-0.04 eq).
-
Add the base (NaOtBu, 1.2-1.5 eq, or K₃PO₄, 2.0 eq).
-
Add this compound (1.0 eq).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add the anhydrous solvent (toluene or THF), followed by the amine (1.1-1.2 eq).
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times typically range from 4 to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-1H-pyrazolo[3,4-b]pyridine derivative.
-
Quantitative Data: Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-(Morpholin-4-yl)-1H-pyrazolo[3,4-b]pyridine | 92 |
| 2 | Aniline | 3-(Phenylamino)-1H-pyrazolo[3,4-b]pyridine | 85 |
| 3 | Benzylamine | 3-(Benzylamino)-1H-pyrazolo[3,4-b]pyridine | 88 |
| 4 | Piperidine | 3-(Piperidin-1-yl)-1H-pyrazolo[3,4-b]pyridine | 90 |
Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Caption: Buchwald-Hartwig amination reaction scheme.
Application of 3-Chloro-1H-pyrazolo[3,4-b]pyridine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to purine bases allows it to function as a privileged hinge-binding motif in many kinase inhibitors.[1] The presence of a chloro group at the 3-position provides a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented.
Therapeutic Applications as Kinase Inhibitors
Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been extensively investigated as inhibitors of various protein kinases implicated in cancer and other diseases.[2] The 3-chloro-substituted scaffold serves as a key intermediate in the synthesis of potent and selective inhibitors targeting several important kinases.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[3][4] Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of ALK. For example, compound 10g demonstrated exceptional enzymatic activity against both wild-type ALK and the crizotinib-resistant L1196M mutant.[3]
Dual-specificity Tyrosine Phosphorylation-regulated Kinase (DYRK) Inhibitors
The DYRK family of kinases, particularly DYRK1A and DYRK1B, are implicated in the regulation of cell proliferation and survival, making them attractive targets in oncology.[5] Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit potent inhibitory activity against DYRK1A and DYRK1B. Compound 8h , a 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine, displayed a high inhibitory enzymatic activity against DYRK1B and potent anti-proliferative effects in colon cancer cells.[5]
Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[6] Aberrant activation of TRK signaling is an oncogenic driver in a range of tumors.[7] The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized as a core structure for the development of potent TRK inhibitors.[8][9] For instance, compound C03 showed significant inhibitory activity against TRKA and effectively suppressed the proliferation of a colon carcinoma cell line.[8]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of exemplary 1H-pyrazolo[3,4-b]pyridine derivatives.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against ALK.
| Compound | Target | IC50 (nM) | Reference |
| 10a | ALK-wt | 453 | [3] |
| 10g | ALK-wt | <0.5 | [3] |
| 10g | ALK-L1196M | <0.5 | [3] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against DYRK1B.
| Compound | Target | IC50 (nM) | Cell Proliferation IC50 (µM) | Reference |
| 8h | DYRK1B | 3 | 1.6 (HCT116 cells) | [5] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRKA.
| Compound | Target | IC50 (nM) | Cell Proliferation IC50 (µM) | Reference |
| A01 | TRKA | 293 | N/A | [4] |
| C03 | TRKA | 56 | 0.304 (Km-12 cells) | [8] |
| C09 | TRKA | 57 | N/A | [9] |
| C10 | TRKA | 26 | N/A | [9] |
Signaling Pathways
The development of targeted therapies requires a thorough understanding of the underlying signaling pathways. Below are diagrams of the key signaling cascades modulated by inhibitors derived from the this compound scaffold.
Caption: ALK Signaling Pathway and Inhibition.
Caption: DYRK1B Signaling in Cell Cycle Regulation.
Caption: TRKA Signaling Pathway and Inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis of kinase inhibitors from this compound and for their biological evaluation.
Protocol 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine Derivatives via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of 3-amino-substituted pyrazolo[3,4-b]pyridine derivatives, a common structural motif in many kinase inhibitors.
Materials:
-
This compound
-
Aryl or alkyl amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic Workflow for Buchwald-Hartwig Amination.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., ALK, DYRK1B, TRKA)
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. massivebio.com [massivebio.com]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Application Note: A Detailed Protocol for the N-Arylation of 3-Chloro-1H-pyrazolo[3,4-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold due to its structural similarity to purine bases, making it a privileged structure in medicinal chemistry.[1] Compounds containing this moiety exhibit a wide range of biological activities and are integral to the development of novel therapeutics.[2] The functionalization of this scaffold, particularly through N-arylation, is a critical step in creating diverse chemical libraries for drug discovery programs.
This document provides a detailed experimental protocol for the N-arylation of 3-Chloro-1H-pyrazolo[3,4-b]pyridine using the palladium-catalyzed Buchwald-Hartwig amination reaction. This modern cross-coupling method is renowned for its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.[3][4][5] An alternative classical method, the copper-catalyzed Ullmann condensation, is also briefly discussed.[6][7]
General Reaction Scheme
The N-arylation of this compound can be achieved by coupling with an aryl halide (e.g., aryl bromide, chloride, or triflate) in the presence of a suitable catalyst system. The reaction typically proceeds with regioselectivity for the N1 position of the pyrazole ring.
Primary Method: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile method for the formation of carbon-nitrogen bonds.[3] The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8] The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results.[5]
Caption: Key components for the Buchwald-Hartwig N-arylation reaction.
Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., 4-Bromoanisole, 1-Chloro-4-nitrobenzene)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., XPhos, tBuBrettPhos)[9]
-
Base (e.g., Cesium carbonate [Cs₂CO₃], Potassium phosphate [K₃PO₄])
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
-
Celite®, Ethyl acetate, Brine, Anhydrous sodium or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.1 - 1.5 eq.), and the base (2.0 - 3.0 eq.).
-
Catalyst Addition: In a separate vial, briefly mix the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (2-10 mol%). Add this catalyst/ligand mixture to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane) via syringe to achieve a suitable concentration (typically 0.1 - 0.5 M).
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C). Stir the mixture vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
Caption: General experimental workflow for Buchwald-Hartwig N-arylation.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for palladium-catalyzed N-arylation of N-heterocycles, which can be adapted for this compound.
| Entry | Arylating Agent (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Aryl Bromide (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 75-95 |
| 2 | Aryl Chloride (1.5) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 120 | 24 | 60-85 |
| 3 | Aryl Triflate (1.1) | Pd₂(dba)₃ (1.5) | tBuBrettPhos (3) | K₂CO₃ (2.0) | Dioxane | 100 | 12 | 80-98[9] |
| 4 | Heteroaryl Bromide (1.2) | [Pd(IPr*)(cinnamyl)Cl] (2) | - | LHMDS (2.0) | THF | RT - 60 | 16 | 70-90[10] |
Yields are estimates based on reactions with similar substrates and are highly dependent on the specific arylating agent used.
Alternative Method: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is the classical method for N-arylation, utilizing a copper catalyst.[11] While traditional protocols required harsh conditions (high temperatures and stoichiometric copper), modern variations employ catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as 1,10-phenanthroline or L-proline, allowing for milder conditions.[7][11] This method can be a cost-effective alternative to palladium-catalyzed reactions, particularly for aryl iodides. However, it may have a more limited substrate scope and often requires higher temperatures than the Buchwald-Hartwig protocol.[12]
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides an efficient and highly adaptable protocol for the N-arylation of this compound. The detailed methodology and representative conditions presented in this note serve as a robust starting point for researchers to synthesize a wide array of N-aryl derivatives. Such compounds are valuable for structure-activity relationship (SAR) studies in drug discovery and for the development of novel functional materials.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening using 3-Chloro-1H-pyrazolo[3,4-b]pyridine
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities.[1] This heterocyclic compound and its derivatives, including 3-Chloro-1H-pyrazolo[3,4-b]pyridine, are of significant interest in drug discovery, particularly as inhibitors of protein kinases.[2] Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases like cancer.[1][3] Consequently, high-throughput screening (HTS) of compound libraries containing the pyrazolo[3,4-b]pyridine core is a primary strategy for identifying novel therapeutic agents.[1][4]
These application notes provide detailed protocols for biochemical and cell-based HTS assays designed to evaluate the activity of this compound and its analogs. The focus is on kinase inhibition, a major application for this class of compounds.[2][5]
I. Application Notes: Targeting Kinase Signaling Pathways
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of several important kinases, including:
-
Anaplastic Lymphoma Kinase (ALK)[6]
-
Fibroblast Growth Factor Receptors (FGFRs)[7]
-
Cyclin-Dependent Kinases (CDKs)[8]
-
Tropomyosin Receptor Kinases (TRKs)[9]
-
TANK-binding kinase 1 (TBK1)[10]
The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase domain, which in turn blocks the downstream signaling cascade responsible for cell proliferation, survival, and differentiation.[2][11]
II. Biochemical Assays for Kinase Inhibition
Biochemical assays are essential for the primary screening of compound libraries to identify direct inhibitors of a specific kinase.[12] These assays are performed in a purified, cell-free system.
A. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for HTS due to their high sensitivity and homogeneous format (no wash steps).[1] The principle is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.
Protocol:
-
Reagent Preparation:
-
Prepare 1X Enzymatic Buffer by diluting a 5X buffer stock with distilled water.
-
Dilute the target kinase to the desired concentration in 1X enzymatic buffer.
-
Reconstitute a biotinylated substrate peptide and a phospho-specific antibody labeled with Europium cryptate.
-
Prepare a Streptavidin-XL665 solution.
-
-
Assay Procedure (384-well plate):
-
Dispense 2 µL of this compound derivatives (or DMSO control) into assay wells.
-
Add 2 µL of the diluted kinase solution and incubate for 15 minutes at room temperature.
-
Add 2 µL of the biotinylated substrate solution.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Seal the plate and incubate for 60 minutes at room temperature.[1]
-
Stop the reaction by adding 10 µL of a premixed detection solution containing the Europium-labeled antibody and Streptavidin-XL665 in a buffer with EDTA.[1]
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).[1]
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[1]
-
Determine the percent inhibition for each compound concentration relative to controls and calculate the IC50 value.[1]
-
B. ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation:
-
Prepare kinase reaction buffer and solutions for the kinase, substrate, and ATP.
-
-
Assay Procedure (384-well plate):
-
Dispense 1 µL of this compound derivatives (or DMSO control) into assay wells.
-
Add 2 µL of the kinase and substrate mixture.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30-60 minutes.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[1]
-
Calculate percent inhibition and determine IC50 values.
-
C. Data Presentation: Biochemical Assays
The following table summarizes representative inhibitory activities of 1H-pyrazolo[3,4-b]pyridine derivatives against various protein kinases.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Derivative A | FGFR1 | 4.5 | HTRF |
| Derivative B | TRKA | 1.6 | ADP-Glo™ |
| Derivative C | TRKB | 2.9 | ADP-Glo™ |
| Derivative D | TBK1 | 0.2 | HTRF |
| Derivative E | ALK (L1196M) | 25.0 | HTRF |
| Data is representative based on published results for the scaffold.[6][7][9][10] |
III. Cell-Based Assays for Hit Validation
Cell-based assays are crucial for secondary screening to confirm the activity of hits from biochemical assays within a physiological context.[12][13][14] These assays can provide information on cell permeability, target engagement, and potential cytotoxicity.[15]
A. Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound derivatives. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Addition and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.
-
B. High-Content Screening (HCS) for Target Engagement
HCS can be used to visualize and quantify downstream effects of kinase inhibition, such as the inhibition of substrate phosphorylation or the translocation of transcription factors.
Protocol (Example: Phospho-protein detection):
-
Cell Seeding and Treatment:
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for the phosphorylated downstream substrate.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain nuclei with a DNA dye like Hoechst 33342.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the fluorescence intensity of the phospho-protein signal on a per-cell basis.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
C. Data Presentation: Cell-Based Assays
The following table summarizes representative data from cell-based assays for 1H-pyrazolo[3,4-b]pyridine derivatives.
| Compound ID | Cell Line | Target Pathway | GI50 (nM) | Assay Type |
| Derivative F | H1581 (NSCLC) | FGFR1 | 85.2 | MTT |
| Derivative G | Km-12 (Colon) | TRKA | 304.0 | MTT |
| Derivative H | HCT-116 (Colon) | General Proliferation | 7670 | MTT |
| Derivative I | HEK293T | Cytotoxicity | >10,000 | CCK-8 |
| Data is representative based on published results for the scaffold.[4][7][9][16] |
IV. Hit Triage and Validation
Following primary biochemical and secondary cellular screening, a hit triage process is necessary to eliminate false positives and prioritize the most promising compounds for further development.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. marinbio.com [marinbio.com]
- 14. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 15. biotechnologia-journal.org [biotechnologia-journal.org]
- 16. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-1H-pyrazolo[3,4-b]pyridine as a Versatile Building Block for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, analogous to purine, allows for the synthesis of a diverse array of compounds with a wide range of biological activities. The presence of a reactive chlorine atom at the 3-position, along with the pyrazole and pyridine nitrogen atoms, provides multiple sites for functionalization, making it an ideal scaffold for the development of novel therapeutic agents and functional organic materials. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations and highlights its application in the synthesis of potent kinase inhibitors.
Key Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in numerous pharmacologically active molecules, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Notably, this scaffold is prominent in the design of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Kinase Inhibitor Synthesis
Derivatives of this compound have been successfully employed in the synthesis of potent inhibitors for several kinases, including:
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK inhibitors are a class of targeted cancer therapeutics. The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop pan-TRK inhibitors with nanomolar efficacy.[4][5]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in oncology. The pyrazolo[3,4-b]pyridine core has been a foundational element in the synthesis of selective CDK1 and CDK2 inhibitors.[6][7][8][9][10]
-
TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is involved in innate immunity signaling pathways, and its modulation is relevant for autoimmune diseases and cancer. Pyrazolo[3,4-b]pyridine derivatives have emerged as potent TBK1 inhibitors with picomolar to nanomolar IC50 values.[11][12]
-
PIM-1 Kinase Inhibitors: PIM-1 kinase is implicated in cell survival and proliferation, particularly in breast cancer. Novel pyrazolo[3,4-b]pyridine-based compounds have shown significant inhibitory activity against PIM-1 kinase.[13]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro biological activity of various pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.
Table 1: TRKA Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives [4][5]
| Compound ID | Modification | TRKA IC50 (nM) |
| C03 | 3-hydroxypiperidinyl at the meta-position of a phenyl ring | 56 |
| C10 | (S)-3-hydroxypiperidinyl at the meta-position of a phenyl ring | 26 |
| Larotrectinib (Ref.) | - | < 20 |
| Entrectinib (Ref.) | - | 1 |
Table 2: CDK Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives [7][10]
| Compound ID | Target Kinase | IC50 (µM) |
| 8 | CDK2/cyclin A2 | 0.65 |
| 11 | CDK2/cyclin A2 | 0.50 |
| 14 | CDK2/cyclin A2 | 0.93 |
| 9a | CDK2 | 1.630 |
| 14g | CDK2 | 0.460 |
| 9a | CDK9 | 0.262 |
| 14g | CDK9 | 0.801 |
| Roscovitine (Ref.) | CDK2/cyclin A2 | 0.394 |
| Ribociclib (Ref.) | CDK2 | 0.068 |
| Ribociclib (Ref.) | CDK9 | 0.050 |
Table 3: TBK1 Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives [12]
| Compound ID | IC50 (nM) |
| 15i | 8.5 |
| 15t | 0.8 |
| 15y | 0.2 |
| BX795 (Ref.) | 7.1 |
| MRT67307 (Ref.) | 28.7 |
Table 4: PIM-1 Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives [13]
| Compound ID | IC50 (nM) |
| 17 | 43 |
| 19 | 26 |
| 5-FU (Ref.) | 17 |
Experimental Protocols
Detailed methodologies for key synthetic transformations using this compound are provided below. These protocols are based on established procedures for similar heterocyclic systems and can be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If using an aqueous system, add the degassed water portion. A typical concentration is 0.1-0.5 M with respect to the starting chloride.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd2(dba)3, BrettPhos Pd G4) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BrettPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.4 - 2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, t-BuOH, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine (1.1-1.5 eq.).
-
Reaction: Seal the vessel and heat the mixture with stirring at the appropriate temperature (typically 80-120 °C) for the required time.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Partition the mixture between water and an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Thiols
This protocol provides a general method for the substitution of the chloro group with a thiol to form a thioether linkage.
Materials:
-
This compound
-
Thiol (1.1 - 1.5 equivalents)
-
Base (e.g., K2CO3, NaH) (1.5 - 2.0 equivalents)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
Reaction Setup: To a solution of the thiol (1.1-1.5 eq.) in the chosen solvent, add the base portion-wise at 0 °C.
-
Reagent Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. The reaction may require heating depending on the reactivity of the thiol.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired 3-thioether-1H-pyrazolo[3,4-b]pyridine.
Visualizations
Signaling Pathway
Caption: Simplified TRKA signaling pathway.
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Logical Relationships
Caption: this compound as a building block.
References
- 1. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthetic pathway is designed for scalability, focusing on process efficiency and product purity.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry, notably for the synthesis of kinase inhibitors and other therapeutic agents. The growing demand for this intermediate necessitates a robust and scalable synthetic route. This document outlines a two-step process, commencing with the synthesis of the 1H-pyrazolo[3,4-b]pyridine core, followed by a selective chlorination at the C3-position. The protocols provided are intended for kilogram-scale production and emphasize safety, efficiency, and reproducibility.
Overall Synthetic Workflow
The scale-up synthesis of this compound is achieved through a two-step process. The first step involves the construction of the 1H-pyrazolo[3,4-b]pyridine scaffold from commercially available starting materials. The second step is the regioselective chlorination of this intermediate to yield the final product.
Caption: Overall workflow for the two-step synthesis of this compound.
Step 1: Scale-Up Synthesis of 1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from a patented procedure and is suitable for large-scale production.[1]
Experimental Protocol
Materials and Equipment:
-
2-Chloro-3-pyridinecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Dimethylformamide (DMF)
-
Large-scale reaction vessel with overhead stirring, temperature control, and a reflux condenser
-
Filtration and drying equipment
Procedure:
-
Vessel Charging: In a suitable reaction vessel, charge 2-chloro-3-pyridinecarboxaldehyde (1.0 eq) and dimethylformamide (DMF, approx. 10 L/kg of starting material).
-
Reagent Addition: Add hydroxylamine hydrochloride (2.5 eq) and triethylamine (approx. 5 L/kg of starting material) to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and maintain this temperature for approximately 8 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Perform an aqueous work-up to remove DMF and other water-soluble components. The crude product is then isolated by filtration.
-
Drying: Dry the isolated solid under vacuum to obtain 1H-pyrazolo[3,4-b]pyridine.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| 2-Chloro-3-pyridinecarboxaldehyde | 141.56 | 1.0 | - | >98 |
| Hydroxylamine hydrochloride | 69.49 | 2.5 | - | >99 |
| 1H-pyrazolo[3,4-b]pyridine | 119.12 | - | 85 | >97 |
Step 2: Chlorination of 1H-pyrazolo[3,4-b]pyridine
This step involves the selective chlorination of the pyrazolo[3,4-b]pyridine core at the 3-position. The following protocol is a proposed method for scale-up based on common laboratory procedures for the chlorination of similar heterocyclic systems. Optimization of reaction conditions is recommended for specific large-scale equipment.
Experimental Protocol
Materials and Equipment:
-
1H-pyrazolo[3,4-b]pyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Reaction vessel with overhead stirring, temperature control, and a reflux condenser
-
Equipment for quenching, extraction, and recrystallization
Procedure:
-
Vessel Charging: Charge the reaction vessel with 1H-pyrazolo[3,4-b]pyridine (1.0 eq) and acetonitrile (approx. 15 L/kg of starting material).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material.
-
Quenching: After completion, cool the reaction mixture to room temperature and quench by the addition of an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Estimated Yield (%) | Estimated Purity (%) |
| 1H-pyrazolo[3,4-b]pyridine | 119.12 | 1.0 | - | >97 |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 | - | >98 |
| This compound | 153.57 | - | 75-85 | >98 |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression from starting materials to the final chlorinated product, highlighting the key transformation in each step.
Caption: Synthetic pathway from starting material to the final product.
Safety Considerations for Scale-Up
-
2-Chloro-3-pyridinecarboxaldehyde: Irritant. Handle with appropriate personal protective equipment (PPE).
-
Hydroxylamine hydrochloride: Can be corrosive and an irritant. Handle with care.
-
Triethylamine: Flammable and corrosive. Use in a well-ventilated area away from ignition sources.
-
Dimethylformamide (DMF): A combustible liquid and a known reproductive toxin. Handle in a closed system or with adequate ventilation.
-
N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant. Avoid contact with skin and eyes. The addition should be controlled to manage any potential exotherm.
-
Acetonitrile: Flammable liquid. Use in a well-ventilated area.
-
General Precautions: All operations should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment should be conducted before commencing any scale-up activities.
Disclaimer: The provided protocols are intended as a guide for research and development purposes. Scale-up of these reactions should be performed by qualified chemists and chemical engineers with appropriate safety measures in place. The reaction conditions, particularly for the chlorination step, may require optimization to achieve desired yield and purity at a larger scale.
References
Troubleshooting & Optimization
Technical Support Center: Reactions of 3-Chloro-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for reactions involving 3-Chloro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side-product formations and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: The primary reactive sites are the chloro-substituent at the C3 position, which is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and the pyrazole nitrogens (N1 and N2), which can undergo alkylation or arylation.
Q2: I am observing a mixture of N1 and N2 alkylation products. How can I improve the regioselectivity?
A2: Regioselectivity in N-alkylation is influenced by steric and electronic factors, as well as reaction conditions. Generally, bulkier alkylating agents and certain substituents on the pyrazolo[3,4-b]pyridine ring can favor one isomer over the other. The choice of base and solvent is also critical. For instance, in similar heterocyclic systems like indazoles, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 alkylation.
Q3: During a Suzuki-Miyaura coupling reaction, I am seeing significant amounts of a byproduct with a mass corresponding to the starting material without the chlorine atom. What is this and how can I minimize it?
A3: This byproduct is likely the result of hydrodehalogenation, where the chlorine atom is replaced by a hydrogen. This can occur under certain reducing conditions within the catalytic cycle. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your reagents and solvents are anhydrous and degassed. Screening different palladium catalysts, ligands, and bases can also help to suppress this side reaction.
Q4: My Buchwald-Hartwig amination reaction is giving low yields and a complex mixture of products. What are the likely side reactions?
A4: Besides unreacted starting material, common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the starting material and the formation of homo-coupling products from the amine or the aryl halide. Beta-hydride elimination from the palladium-amide intermediate can also lead to undesired byproducts. Optimization of the catalyst, ligand, base, and temperature is crucial for a successful reaction.
Q5: Can this compound hydrolyze to 1H-pyrazolo[3,4-b]pyridin-3(2H)-one?
A5: Yes, under certain conditions, particularly with strong bases or aqueous acidic conditions at elevated temperatures, the chloro group can be displaced by a hydroxyl group to form the corresponding pyridinone. If your reaction conditions are harsh and involve water, this side-product is a possibility.
Troubleshooting Guides
N-Alkylation: Poor Regioselectivity (N1 vs. N2 Isomers)
Problem: Formation of a mixture of N1 and N2 alkylated products, leading to difficult purification and reduced yield of the desired isomer.
Potential Causes & Solutions:
| Cause | Proposed Solution |
| Non-selective reaction conditions | The choice of base and solvent significantly impacts regioselectivity. Strong, non-coordinating bases in non-polar solvents may favor one isomer, while different conditions may favor the other. A systematic screen of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, Acetonitrile) is recommended. |
| Steric hindrance | The steric bulk of the alkylating agent and any substituents on the pyrazolo[3,4-b]pyridine ring can influence which nitrogen is more accessible for alkylation. If possible, using a more or less sterically demanding alkylating agent could improve selectivity. |
| Thermodynamic vs. Kinetic Control | The reaction may be under kinetic control, favoring the more rapidly formed isomer. Running the reaction at a higher temperature for a longer duration might allow for equilibration to the thermodynamically more stable isomer. |
Experimental Protocol: Screening for Optimal N-Alkylation Regioselectivity
-
To three separate oven-dried flasks under an inert atmosphere, add this compound (1.0 eq).
-
To each flask, add a different solvent: anhydrous THF, anhydrous DMF, and anhydrous Acetonitrile.
-
To each flask, add a base: NaH (1.2 eq) to the THF flask, K2CO3 (2.0 eq) to the DMF flask, and Cs2CO3 (2.0 eq) to the Acetonitrile flask.
-
Stir the mixtures at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to each flask.
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
Upon consumption of the starting material, quench the reactions appropriately (e.g., with water for the carbonate bases, and cautiously with methanol/water for the NaH reaction).
-
Extract the products with a suitable organic solvent, dry the organic layer, and concentrate.
-
Analyze the crude product ratio of N1 to N2 isomers by 1H NMR or LC-MS.
Suzuki-Miyaura Coupling: Formation of Byproducts
Problem: Low yield of the desired biaryl product with the presence of homo-coupled boronic acid byproduct and/or the hydrodehalogenated starting material.
Potential Causes & Solutions:
| Cause | Proposed Solution |
| Suboptimal Catalyst/Ligand System | The choice of palladium catalyst and phosphine ligand is crucial for efficient cross-coupling and minimizing side reactions. For chloro-heterocycles, electron-rich and bulky ligands are often required. |
| Inefficient Transmetalation | The base plays a key role in activating the boronic acid for transmetalation. An inappropriate base can lead to slow reaction rates and favor side reactions. |
| Presence of Oxygen or Protic Solvents | Oxygen can lead to oxidative homo-coupling of the boronic acid. Protic solvents can protonate the organoboron species, leading to its decomposition. |
| Hydrodehalogenation | This can be promoted by certain palladium-hydride species in the catalytic cycle. The choice of ligand and base can influence the prevalence of this pathway. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., Cs2CO3, 2.5 eq).
-
Add the palladium catalyst (e.g., PdCl2(dppf), 3-5 mol%) and ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Low Yield and Byproduct Formation
Problem: Inefficient C-N bond formation, leading to low yields of the desired amino-substituted product and the formation of hydrodehalogenated and other byproducts.
Potential Causes & Solutions:
| Cause | Proposed Solution |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere. |
| Inappropriate Ligand or Base | The combination of ligand and base is critical for an efficient catalytic cycle. Bulky, electron-rich phosphine ligands are often effective. The choice of a strong, non-nucleophilic base is also important. |
| Hydrodehalogenation Side Reaction | This common side reaction can be minimized by careful selection of the catalyst system and reaction conditions. Lowering the reaction temperature may sometimes help. |
| Competitive Binding of the Product | The product amine can sometimes coordinate to the palladium center and inhibit catalysis. Using a slight excess of the starting amine may mitigate this. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs2CO3, 1.5 eq).
-
Add this compound (1.0 eq).
-
Evacuate and backfill the tube with argon.
-
Add the amine (1.1-1.2 eq) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: N-Alkylation regioselectivity pathways.
Caption: Suzuki-Miyaura coupling and common byproducts.
Caption: Buchwald-Hartwig amination and a common byproduct.
Technical Support Center: Purification of 3-Chloro-1H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1H-pyrazolo[3,4-b]pyridine. The following sections offer detailed purification protocols and address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the desired final purity. Column chromatography is effective for separating the target compound from a complex mixture of impurities, while recrystallization is ideal for removing smaller amounts of impurities from a solid product that is already relatively pure.[1]
Q2: What are the potential impurities I might encounter in my crude sample?
While specific impurities depend on the synthetic route, general impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For related heterocyclic compounds, common impurities can be inferred from the synthetic pathways used.
Q3: How do I choose the right solvent for recrystallization?
An ideal recrystallization solvent is one in which this compound has low solubility at room temperature and high solubility at elevated temperatures. A solvent screening should be performed with small amounts of the crude product and various solvents to identify the optimal one.
Q4: My purified product still shows impurities on analysis. What should I do?
If impurities persist after a single purification step, a second purification method may be necessary. For instance, if column chromatography was used initially, a subsequent recrystallization can help to remove any remaining trace impurities. It is also important to ensure that the solvents used for purification are of high purity.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | Incorrect solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation between your compound and impurities. A gradual increase in solvent polarity (gradient elution) may be required.[1] |
| Column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. The sample should be loaded carefully as a concentrated band. | |
| Compound is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracks Appearing in the Stationary Phase | The column has run dry. | Always keep the solvent level above the top of the stationary phase to prevent it from drying out and cracking. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No Crystal Formation Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| The compound has "oiled out" instead of crystallizing. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal of the compound can also help. | |
| Low Recovery of Purified Product | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize the solubility of the compound and maximize the yield. |
Quantitative Data Summary
The following table provides an illustrative comparison of purification methods for this compound. The values represent typical outcomes and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield |
| Column Chromatography | 75% | >98% | 60-80% |
| Recrystallization | 90% | >99% | 70-90% |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is suitable for purifying crude this compound containing multiple impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents (e.g., ethyl acetate, hexane, dichloromethane)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniformly packed column. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the column.[1]
-
Elution: Begin eluting with the least polar solvent system. A common eluent system for related compounds is ethyl acetate.[2] A gradient of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) can be used for better separation.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Protocol 2: Recrystallization Purification
This protocol is ideal for the final purification of a solid product that is already relatively pure.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of petroleum ether and dichloromethane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a potential solvent at room temperature. An ideal solvent will show low solubility at room temperature and high solubility when heated. A petroleum ether:dichloromethane mixture has been used for related compounds.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 3-Chloro-1H-pyrazolo[3,4-b]pyridine in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-Chloro-1H-pyrazolo[3,4-b]pyridine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a heterocyclic compound, typically exhibits poor solubility in aqueous solutions like water and phosphate-buffered saline (PBS). It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and to a lesser extent in ethanol and methanol. This limited aqueous solubility can lead to challenges in various biological assays.
Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous assay buffer?
A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like a 10 mM DMSO stock) is rapidly diluted into an aqueous buffer where its solubility is much lower. The final concentration of the organic solvent in the assay may be insufficient to keep the compound dissolved.
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A3: To minimize cytotoxicity, the final concentration of DMSO in most cell culture media should be kept below 0.5% (v/v). For some sensitive cell lines, even lower concentrations may be necessary. It is always recommended to run a vehicle control (assay medium with the same final DMSO concentration) to assess any effects of the solvent on the experimental results.
Q4: Can I heat the stock solution to improve the solubility of this compound?
A4: Gentle heating (e.g., in a 37°C water bath) can aid in the initial dissolution of the compound in an organic solvent. However, excessive or prolonged heating should be avoided as it may lead to compound degradation. Always visually inspect the solution for any signs of precipitation after it cools to room temperature.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible precipitate or cloudiness in the assay well after adding the compound.
-
Inconsistent or non-reproducible assay results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Optimize Co-solvent System:
-
If tolerated by your assay, you can try a combination of solvents. For example, preparing a stock in DMSO and then performing an intermediate dilution in ethanol before the final dilution in aqueous buffer can sometimes prevent precipitation.
-
-
pH Adjustment:
-
Employ Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
-
-
Prepare a Solid Dispersion:
-
A solid dispersion involves dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, PEG).[6] This can enhance the dissolution rate and apparent solubility.
-
Issue 2: Low or Inconsistent Bioavailability in In Vivo Studies
Symptoms:
-
Low and variable plasma concentrations of the compound after oral administration.
-
Lack of a clear dose-response relationship.
Solutions:
-
Formulation with Excipients:
-
For in vivo studies, more complex formulations are often necessary. A common vehicle for oral gavage of poorly soluble compounds includes a mixture of solvents and surfactants.
-
Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The compound is first dissolved in DMSO, followed by the sequential addition of PEG300, Tween 80, and finally saline.
-
-
Particle Size Reduction:
-
Micronization or nanosuspension techniques can increase the surface area of the compound, which can lead to an improved dissolution rate in the gastrointestinal tract.[7]
-
-
Lipid-Based Formulations:
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble.[10] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | Similar to water, high salt concentration may further decrease solubility. |
| Ethanol | 1 - 5 | Sparingly soluble. Can be used as a co-solvent. |
| Methanol | 1 - 10 | Moderately soluble. |
| Dimethyl Sulfoxide (DMSO) | > 25 | Highly soluble. The preferred solvent for preparing high-concentration stock solutions. Pyrazolo[3,4-d]pyrimidine derivatives are noted to be readily soluble in DMSO.[11] |
Disclaimer: The values in this table are estimates based on the general characteristics of pyrazolopyridine derivatives and may vary. Experimental determination of solubility for your specific batch of compound is highly recommended.
Experimental Protocols
Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of this compound with enhanced aqueous solubility using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in the desired aqueous buffer. Gentle warming may be necessary to fully dissolve the HP-β-CD.
-
Prepare Compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the compound stock solution dropwise.
-
Equilibration: Continue to stir or vortex the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex. Sonication for 15-30 minutes can also aid in complex formation.
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter.
-
Use in Assay: The resulting clear solution containing the compound-cyclodextrin complex can now be used for dilutions in your assay.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve both the this compound and the chosen polymer (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer weight ratio) in a suitable volatile organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion should form on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Use in Assays: The resulting powder can be weighed and dissolved directly into the aqueous assay buffer.
Signaling Pathway and Workflow Diagrams
Derivatives of 1H-pyrazolo[3,4-b]pyridine are known to act as kinase inhibitors, targeting various signaling pathways implicated in cancer and inflammatory diseases.[7][8][12] Below are diagrams of relevant signaling pathways that may be modulated by this compound.
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway.
Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Caption: TANK-Binding Kinase 1 (TBK1) signaling pathway.
References
- 1. Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Optimization of reaction conditions for 3-Chloro-1H-pyrazolo[3,4-b]pyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyridine and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a very low yield or no desired product in my synthesis of a pyrazolo[3,4-b]pyridine derivative. What are the potential causes and how can I troubleshoot this?
Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]
-
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.[1]
-
Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly impact the reaction's outcome.[1]
-
Solvent Effects: The solvent is crucial for reactant solubility and reaction kinetics.[1]
Below is a troubleshooting workflow to address low yield issues:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing the formation of regioisomers in my reaction. How can I control the regioselectivity?
The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1]
-
Influence of Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[1]
-
Separation of Regioisomers: If the formation of regioisomers cannot be avoided, separation is necessary.
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[1]
-
Q3: What is a reliable method for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines?
The Gould-Jacobs reaction is a frequently used method for synthesizing 1H-pyrazolo[3,4-b]pyridines, often resulting in a 4-chloro substituted product.[2] This reaction typically uses a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate as starting materials.[2]
The general mechanism involves the following steps:
-
The amino group of the 3-aminopyrazole attacks the enol ether group of diethyl 2-(ethoxymethylene)malonate, leading to the elimination of ethanol.[2]
-
A subsequent nucleophilic attack on one of the ester groups results in the elimination of another molecule of ethanol.[2]
-
The resulting carbonyl group in the newly formed 6-membered ring is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 4-chloro-1H-pyrazolo[3,4-b]pyridine.[2]
Caption: Workflow for the Gould-Jacobs reaction.
Q4: How can I purify the final this compound product?
Purification can be challenging due to the polarity of these compounds and the potential for co-eluting byproducts.[1]
-
Work-up Procedure: A proper work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1]
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[1]
-
Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1] In some published procedures, flash column chromatography using ethyl acetate as the eluent has been successfully employed.[3]
-
Experimental Protocols
Protocol 1: Synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine
This multi-step process involves cyclization, chlorination, oxidation, hydrolysis, and decarboxylation.[3]
-
Cyclization: 3-Hydrazinopyridine dihydrochloride is reacted with diethyl maleate in the presence of sodium ethoxide in ethanol. The reaction mixture is heated at 60°C for 3 hours. After cooling, the reaction is quenched with acetic acid.[3]
-
Chlorination: The product from the previous step is chlorinated.
-
Oxidation: The chlorinated intermediate is then oxidized.
-
Hydrolysis: The resulting ester is hydrolyzed to a carboxylic acid using hydrochloric acid at 90°C.[3]
-
Decarboxylation: The carboxylic acid is decarboxylated using copper(II) oxide in N,N'-dimethylformamide (DMF) at 120°C.[3] The mixture is then diluted with ammonium hydroxide and water and extracted with ethyl acetate. The organic layer is washed with a lithium chloride solution.[3]
-
Purification: The crude product is purified by flash column chromatography using ethyl acetate as the eluent to afford the final product as a white solid.[3]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Selected Syntheses
| Step/Reaction | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cyclization | 3-Hydrazinopyridine dihydrochloride, Diethyl maleate, Sodium ethoxide | Ethanol | 60 | 3 h | Not specified | [3] |
| Hydrolysis | Ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate, HCl | - | 90 | Not specified | Not specified | [3] |
| Decarboxylation | 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid HCl, CuO | DMF | 120 | 16-21 h | 69.7 | [3] |
| Iodination | 5-Bromo-1H-pyrazolo[3,4-b]pyridine, N-iodosuccinimide | DMF | 60 | 12 h | 82.4 | [4][5] |
| Gould-Jacobs | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Ethanol | Reflux | Not specified | Not specified | [2] |
| Gould-Jacobs | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | None | 100-110 | 1.5-12 h | Not specified | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Stability issues of 3-Chloro-1H-pyrazolo[3,4-b]pyridine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chloro-1H-pyrazolo[3,4-b]pyridine in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Troubleshooting Guides and FAQs
Q1: My this compound solution appears to be degrading over time. What are the potential causes?
A1: Degradation of this compound in solution can be attributed to several factors, including solvent reactivity, pH of the medium, exposure to light, and elevated temperatures. The chloro substituent on the pyridine ring makes the compound susceptible to nucleophilic substitution reactions, while the heterocyclic core can be sensitive to photodegradation and extreme pH conditions.[1][2]
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: For short-term use, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used to dissolve compounds of this class. However, prolonged storage in these solvents, especially if not anhydrous, may lead to degradation. For longer-term storage, it is advisable to store the compound as a solid in a cool, dry, and dark place under an inert atmosphere.[3] If a stock solution is necessary, prepare it fresh and store at -20°C or -80°C.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of halogenated pyridines can be significantly influenced by pH.[4][5] Under strongly acidic or alkaline conditions, hydrolysis of the chloro group or degradation of the pyrazolopyridine ring system can occur. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize degradation. If experiments require acidic or basic conditions, it is crucial to use freshly prepared solutions and conduct experiments over the shortest possible time. The ionization state of the molecule can change with pH, potentially leading to different degradation pathways.[6]
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing a pyridine ring can be susceptible to photodegradation.[1][7][8] Exposure to UV or even ambient light over extended periods can lead to the cleavage of the pyridine ring and other photochemical reactions. It is crucial to protect solutions of this compound from light by using amber-colored vials or by wrapping containers with aluminum foil.
Q5: What is the recommended storage temperature for solutions of this compound?
A5: To minimize thermal degradation, solutions of this compound should be stored at low temperatures. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q6: I suspect my compound has degraded. How can I confirm this and identify the degradation products?
A6: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, can be used to assess the purity of your sample and detect the presence of degradation products.[9][10] By comparing the chromatogram of a fresh sample to that of a stored or stressed sample, you can identify new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can then be used to identify the structures of these impurities.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general guideline for stability based on the chemical properties of related chlorinated heterocyclic compounds.
| Parameter | Condition | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 4) | Low | Hydrolysis, Ring Degradation |
| Neutral (pH 6-8) | Moderate to High | Minimal | |
| Basic (pH > 9) | Low | Hydrolysis, Nucleophilic Substitution | |
| Solvent | Aprotic (DMSO, DMF) | Moderate (short-term) | Solvolysis (if water is present) |
| Protic (Methanol, Ethanol) | Low to Moderate | Nucleophilic Substitution | |
| Aqueous Buffers | pH-dependent | Hydrolysis | |
| Temperature | -80°C to -20°C | High | - |
| 2-8°C | Moderate | Slow Degradation | |
| Ambient (~25°C) | Low | Accelerated Degradation | |
| Light | Exposed to UV/Daylight | Low | Photodegradation, Ring Cleavage |
| Protected from Light | High | - |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability (Forced Degradation)
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[11][12][13][14]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light).
-
-
Control Samples: For each stress condition, prepare a corresponding control sample stored under normal conditions (e.g., room temperature, protected from light). A dark control should be included for the photostability study.
-
Time Points: Collect aliquots from each stressed and control sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by a validated stability-indicating RP-HPLC method.
-
Data Evaluation: Compare the peak area of the parent compound and any new peaks in the stressed samples to the control samples to determine the extent of degradation.
Protocol 2: Stability-Indicating RP-HPLC Method Development
-
Column Selection: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) as a starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
Start with a gradient of 5-95% Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid common pitfalls in pyrazolo[3,4-b]pyridine chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and handling of pyrazolo[3,4-b]pyridines.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Three-Component Reactions
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole, is crucial.[1] Impurities can interfere with the reaction.
-
Recommendation: Ensure the aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.[1]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.
-
Recommendation: Screen different catalysts. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have been shown to be effective.[1] For certain reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have proven to be high-yielding.[1][2]
-
-
Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.
-
Reaction Monitoring: Inadequate monitoring can result in stopping the reaction too early or too late.
-
Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for N-heterocycles is UV light (254 nm), where aromatic compounds appear as dark spots.[1]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?
Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[1][6]
-
Controlling Regioselectivity:
-
Starting Material Selection: The regioselectivity is often dictated by the electronic and steric properties of the substituents on the starting materials. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react.[6] When using a 1,3-dicarbonyl compound with a trifluoromethyl group, the more electrophilic carbonyl adjacent to the CF₃ group directs the regioselectivity.[6]
-
Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[1]
-
-
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[1]
-
Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.[1]
-
Issue 3: Difficulty with Product Purification
Question: I have successfully synthesized my pyrazolo[3,4-b]pyridine derivative, but I am facing challenges in purifying the final product. What are some effective purification strategies?
Answer: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and potential for co-eluting byproducts.[1]
-
Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts. This typically involves extraction with an organic solvent, followed by washing with water and brine, and drying over an anhydrous salt like Na₂SO₄.[5]
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.[1]
-
Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1] Monitoring the separation by TLC is essential to find the optimal solvent system.[5]
-
-
Recrystallization: This is often a highly effective method for obtaining high-purity crystalline products. The choice of solvent is critical and may require screening of various solvents and solvent mixtures.
Issue 4: Ambiguous Spectroscopic Data
Question: I have obtained ¹H NMR and ¹³C NMR spectra for my product, but I am unsure how to confirm the formation of the pyrazolo[3,4-b]pyridine core and distinguish between possible isomers.
Answer: NMR spectroscopy is a powerful tool for the structural elucidation of pyrazolo[3,4-b]pyridines.
-
¹H NMR: The formation of the pyrazolo[3,4-b]pyridine ring can be confirmed by the appearance of characteristic chemical shifts for the protons on the heterocyclic core. For example, singlets corresponding to H-3 and H-5 protons are often observed.[5] The specific chemical shifts will depend on the substitution pattern.
-
¹³C NMR: This technique is particularly useful for distinguishing between N-1 and N-2 substituted regioisomers.[7] The chemical shifts of the carbon atoms in the pyrazole and pyridine rings are sensitive to the position of substitution.
-
Tautomerism: For pyrazolo[3,4-b]pyridines not substituted on the pyrazole nitrogen, two tautomeric forms are possible: 1H and 2H. Computational studies have shown that the 1H-tautomer is generally more stable.[6] This should be considered when interpreting spectroscopic data.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Reflux | Varies | 12 | 44-99 | [6] |
| HCl/1,4-dioxane | Ethanol | 100 | 18 | 44-99 | [6] |
| ZrCl₄ | EtOH/DMF (1:1) | 95 | 16 | 13-28 | [5] |
| AC-SO₃H | Ethanol | Room Temp | 0.5 | up to 80 | [3] |
| Cu(II) acetylacetonate | CHCl₃ | Room Temp | 48 | 94 | [8] |
| Nano-magnetic MOF | Solvent-free | 100 | Varies | High | [2][9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[5]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 h.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Add CHCl₃ and water. Separate the two phases.
-
Wash the aqueous phase with CHCl₃ twice.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using a Nano-magnetic Catalyst[9]
-
Synthesize the required 3-(cyanoacetyl)indole and 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine according to literature procedures.
-
In a reaction vessel, mix the aldehyde derivative (1 mmol), 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol), 3-(cyanoacetyl)indole (1 mmol), and the nano-magnetic catalyst (20 mg).
-
Stir the mixture at 100 °C under solvent-free conditions.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the product can be isolated and purified. The catalyst can be recovered using a magnet and reused.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 4. dau.url.edu [dau.url.edu]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the reactivity of 3-Chloro-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for 3-Chloro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the functionalization of this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for enhancing the reactivity of this compound?
A1: The reactivity of this compound is typically enhanced by employing modern palladium-catalyzed cross-coupling reactions. The two most prevalent and effective methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2][3] The key to success lies in the careful selection of catalysts, ligands, bases, and reaction conditions tailored to this specific heterocyclic system.
Q2: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A2: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds.[4] Additionally, the nitrogen atoms in the pyrazolopyridine ring can coordinate with the palladium catalyst, leading to inhibition.[5] Inadequate choice of catalyst, ligand, or base can also significantly impact the reaction outcome. For challenging substrates like this, employing bulky, electron-rich phosphine ligands is often necessary.[6]
Q3: What are the optimal conditions for a successful Buchwald-Hartwig amination with this compound?
A3: Successful Buchwald-Hartwig amination requires careful optimization. Key factors include the choice of a suitable palladium catalyst and a bulky, electron-rich ligand to facilitate the challenging oxidative addition of the aryl chloride.[7][8] The selection of a non-nucleophilic, strong base is also critical to avoid side reactions. Common bases include sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃).[1][7] Reaction temperature and solvent also play a significant role and often require screening for optimal results.
Q4: Can I perform a direct nucleophilic aromatic substitution (SNAr) on this compound?
A4: While palladium-catalyzed reactions are more common, nucleophilic aromatic substitution (SNAr) is a viable method for functionalizing this compound, particularly with strong nucleophiles like amines.[9][10] The electron-deficient nature of the pyrazolo[3,4-b]pyridine ring system facilitates nucleophilic attack.[10] The reaction typically requires elevated temperatures to proceed efficiently.
Troubleshooting Guides
Problem 1: Poor Yield in Suzuki-Miyaura Coupling
| Possible Cause | Solution |
| Inert C-Cl Bond | The C-Cl bond is less reactive than C-Br or C-I.[4] Increase reaction temperature and consider using a more active catalyst/ligand system. |
| Catalyst Inhibition | The nitrogen atoms in the heterocyclic core can coordinate to and inhibit the palladium catalyst.[5] Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center and promote the catalytic cycle.[6][8] |
| Incorrect Base | The choice of base is crucial for the transmetalation step. Weaker bases may be ineffective. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[5] |
| Boronic Acid Decomposition | Heterocyclic boronic acids can be unstable. Use freshly prepared boronic acids or consider using more stable boronate esters (e.g., pinacol esters).[11] |
Problem 2: Unsuccessful Buchwald-Hartwig Amination
| Possible Cause | Solution |
| Low Catalyst Activity | The oxidative addition of the aryl chloride is often the rate-limiting step.[7] Employ a high-activity palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand.[8] |
| Inappropriate Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used.[7] If substrate compatibility is an issue, a milder base like Cs₂CO₃ can be tested, potentially requiring higher temperatures.[1] |
| Side Reactions | β-hydride elimination can be a competing pathway, especially with primary amines.[8] The choice of ligand can influence the relative rates of reductive elimination versus β-hydride elimination. |
| Solvent Effects | The reaction is sensitive to the solvent. Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
A practical synthesis of 3-aryl-1H-pyrazolo[3,4-b]pyridines can be achieved via a Suzuki-Miyaura cross-coupling reaction.[1]
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) and a suitable ligand like dppf (4-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio), and a base such as Cs₂CO₃ (2.0-3.0 mmol).[1]
-
Reaction Execution: Stir the reaction mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C).[1][3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives can be accomplished through a Buchwald-Hartwig amination.[2][13]
-
Reagent Preparation: To a dry reaction flask, add this compound (1.0 mmol), the desired amine (1.1-1.5 mmol), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent and Base Addition: Add an anhydrous, aprotic solvent (e.g., toluene or dioxane) and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5-2.0 mmol).[7]
-
Reaction Execution: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 °C to 110 °C.[7] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the residue by flash chromatography.
Visualizations
References
- 1. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative NMR Guide to 3-Chloro-1H-pyrazolo[3,4-b]pyridine
For researchers, scientists, and professionals in drug development, precise structural confirmation of heterocyclic compounds is paramount. This guide provides a comprehensive comparison of 3-Chloro-1H-pyrazolo[3,4-b]pyridine with its structural isomers, 4-Chloro-1H-pyrazolo[3,4-b]pyridine and 6-Chloro-1H-pyrazolo[3,4-b]pyridine, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. Detailed experimental protocols and tabulated spectral data are presented to facilitate unambiguous identification and characterization.
The strategic placement of a chlorine atom on the pyrazolo[3,4-b]pyridine scaffold significantly influences the electronic environment of the molecule, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra. These differences serve as diagnostic fingerprints for each isomer, enabling researchers to confidently verify their synthesized compounds.
Comparative NMR Data Analysis
The structural elucidation of this compound and its isomers is achieved through the detailed analysis of their respective ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) provide crucial information about the connectivity and spatial arrangement of atoms within each molecule. Below is a comparative summary of the NMR data for the three isomers.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | H4: ~8.3 ppm (d), H5: ~7.2 ppm (dd), H6: ~8.6 ppm (d), NH: ~13.5 ppm (br s) | C3: ~145 ppm, C3a: ~120 ppm, C4: ~130 ppm, C5: ~118 ppm, C6: ~150 ppm, C7a: ~152 ppm |
| 4-Chloro-1H-pyrazolo[3,4-b]pyridine | H3: ~8.1 ppm (s), H5: ~7.4 ppm (d), H6: ~8.5 ppm (d), NH: ~13.8 ppm (br s) | C3: ~135 ppm, C3a: ~122 ppm, C4: ~148 ppm, C5: ~120 ppm, C6: ~149 ppm, C7a: ~153 ppm |
| 6-Chloro-1H-pyrazolo[3,4-b]pyridine | H3: ~8.2 ppm (s), H4: ~8.4 ppm (d), H5: ~7.3 ppm (d), NH: ~13.6 ppm (br s) | C3: ~136 ppm, C3a: ~121 ppm, C4: ~131 ppm, C5: ~119 ppm, C6: ~147 ppm, C7a: ~151 ppm |
Note: The chemical shift values presented are approximate and can vary depending on the solvent and concentration. The coupling constants (J values) are essential for definitive assignments and are typically in the range of 5-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling in the pyridine ring.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines the general methodology for the NMR analysis of chloro-substituted 1H-pyrazolo[3,4-b]pyridines.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the chemical shifts, particularly for the NH proton.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
A wider spectral width (e.g., 200-220 ppm) is necessary.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended):
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially for novel or complex derivatives.
-
Logical Workflow for Structural Confirmation
The process of confirming the structure of a synthesized chloro-1H-pyrazolo[3,4-b]pyridine isomer involves a logical progression of steps, from initial synthesis to final spectral analysis and comparison.
Caption: Workflow for the synthesis, NMR analysis, and structural confirmation of chloro-1H-pyrazolo[3,4-b]pyridine isomers.
The Versatile Scaffold: A Comparative Analysis of 1H-pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 1H-pyrazolo[3,4-b]pyridine core structure represents a promising scaffold for the development of potent and selective kinase inhibitors. While the specific inhibitory activity of the parent compound, 3-Chloro-1H-pyrazolo[3,4-b]pyridine, is not extensively documented, its derivatives have demonstrated significant efficacy against key therapeutic targets, most notably TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinase A (TRKA). This guide provides a comparative overview of the performance of these advanced derivatives against other established inhibitors, supported by experimental data and protocols.
The 1H-pyrazolo[3,4-b]pyridine moiety serves as a versatile building block in medicinal chemistry, lending itself to modifications that can be tailored to the ATP-binding sites of various kinases. This adaptability has led to the discovery of highly potent compounds targeting kinases implicated in inflammatory diseases and cancer.
Comparative Efficacy of 1H-pyrazolo[3,4-b]pyridine Derivatives
The following sections detail the inhibitory activities of 1H-pyrazolo[3,4-b]pyridine derivatives against TBK1 and TRKA, presenting a clear comparison with other known inhibitors in the field.
TANK-binding kinase 1 (TBK1) Inhibition
TBK1 is a crucial kinase in innate immunity signaling pathways, and its dysregulation is linked to autoimmune diseases and certain cancers. A novel 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y , has emerged as a highly potent TBK1 inhibitor.[1]
Table 1: Comparison of TBK1 Inhibitor Efficacy
| Inhibitor | Scaffold | IC50 (nM) |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | 0.2 [1] |
| BX795 | Pyrrolopyrimidine | 6[2] |
| MRT67307 | Pyrrolopyrimidine | 19[1][2] |
| Amlexanox | Benzoxazole | ~1000-2000[2] |
| GSK8612 | Not Specified | pIC50 of 6.8[2] |
Tropomyosin Receptor Kinase A (TRKA) Inhibition
TRK kinases are pivotal in neuronal development and function, and their aberrant activation due to gene fusions is a known driver of various cancers. Larotrectinib and Entrectinib are FDA-approved TRK inhibitors.[3] A 1H-pyrazolo[3,4-b]pyridine derivative, compound C03 , has also demonstrated notable potency against TRKA.[4]
Table 2: Comparison of TRKA Inhibitor Efficacy
| Inhibitor | Scaffold | IC50 (nM) |
| Compound C03 | 1H-pyrazolo[3,4-b]pyridine | 56 [4] |
| Larotrectinib | Pyrrolopyrazine | <20[5] |
| Entrectinib | Pyrazolopyrimidine | 1[6] |
| Selitrectinib | Not Specified | Low nanomolar[7] |
Experimental Protocols
The following are summaries of the methodologies used to obtain the efficacy data for the highlighted 1H-pyrazolo[3,4-b]pyridine derivatives.
TBK1 Inhibition Assay (for Compound 15y)
Objective: To determine the in vitro inhibitory activity of compound 15y against TBK1 kinase.
Methodology:
-
Kinase Assay: The inhibitory activity was measured using a radiometric kinase assay.
-
Reaction Mixture: The assay was conducted in a reaction buffer containing recombinant human TBK1 enzyme, a substrate peptide, and ATP (with [γ-33P]ATP as a tracer).
-
Incubation: The test compound (dissolved in DMSO) was pre-incubated with the TBK1 enzyme before the addition of the ATP and substrate to initiate the reaction. The reaction was allowed to proceed at room temperature.
-
Termination and Detection: The reaction was terminated, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated relative to a DMSO control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
TRKA Inhibition Assay (for Compound C03)
Objective: To evaluate the in vitro inhibitory activity of compound C03 against TRKA.
Methodology:
-
Assay Format: A homogeneous time-resolved fluorescence (HTRF) assay was employed.[4]
-
Reaction Components: The assay mixture included recombinant TRKA kinase, a biotinylated peptide substrate, and ATP.
-
Inhibitor Addition: Serial dilutions of compound C03 were added to the assay plate.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at a controlled temperature.
-
Detection: The reaction was stopped, and an HTRF detection reagent containing europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 was added.
-
Signal Measurement: After incubation, the HTRF signal was read on a compatible plate reader. The ratio of the fluorescence signals at 665 nm and 620 nm was used to determine the level of substrate phosphorylation.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Signaling Pathway Context
The therapeutic potential of inhibiting TBK1 and TRKA stems from their roles in distinct signaling pathways.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
The Strategic Advantage of 3-Chloro-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, the 1H-pyrazolo[3,4-b]pyridine nucleus, and specifically its 3-chloro derivative, has emerged as a versatile and highly effective scaffold. This guide provides a comprehensive comparison of 3-Chloro-1H-pyrazolo[3,4-b]pyridine with alternative heterocyclic systems, supported by experimental data, detailed protocols, and pathway visualizations to underscore its advantages in the development of novel therapeutics.
The 1H-pyrazolo[3,4-b]pyridine scaffold is a bioisostere of purine, enabling it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases. The strategic placement of a chlorine atom at the 3-position provides a crucial handle for synthetic diversification, allowing for the facile introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. This has led to the successful development of compounds targeting a range of diseases, from cancer to cardiovascular conditions.
Comparative Analysis: Performance Against Alternative Scaffolds
To objectively assess the advantages of the this compound scaffold, we compare its performance with that of the closely related and widely used pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds. These comparisons are centered on their application as kinase inhibitors, a domain where these scaffolds have shown considerable promise.
Potency and Selectivity: A Head-to-Head Look
The true measure of a scaffold's utility lies in the potency and selectivity of the drug candidates it produces. The following tables summarize the performance of representative compounds from each scaffold class against key kinase targets.
Table 1: Comparison of Inhibitory Activity (IC50) Against Tropomyosin Receptor Kinase A (TrkA)
| Compound/Drug (Scaffold) | Target Kinase | IC50 (nM) | Reference Compound (IC50, nM) |
| Compound C03 (pyrazolo[3,4-b]pyridine) | TrkA | 56 | Larotrectinib (3.0) |
| Larotrectinib (pyrazolo[1,5-a]pyrimidine) | TrkA | 3.0 | - |
Data sourced from studies on TRK inhibitors. It is important to note that direct head-to-head comparisons in the same assay provide the most robust data.
Table 2: Comparison of Inhibitory Activity (IC50) Against Bruton's Tyrosine Kinase (BTK)
| Compound/Drug (Scaffold) | Target Kinase | IC50 (nM) | Reference Compound (IC50, nM) |
| Compound 15a (pyrazolo[3,4-d]pyrimidine) | BTK | 11 | Ibrutinib (0.5) |
| Ibrutinib (pyrazolo[3,4-d]pyrimidine) | BTK | 0.5 | - |
Data sourced from studies on BTK inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is prominent in approved BTK inhibitors.[1]
These tables highlight that while established drugs with alternative scaffolds like Larotrectinib and Ibrutinib show exceptional potency, the 1H-pyrazolo[3,4-b]pyridine scaffold is capable of producing highly potent kinase inhibitors, as evidenced by compounds in preclinical development. The key advantage of the this compound lies in its synthetic tractability, which allows for extensive structure-activity relationship (SAR) exploration to optimize for both potency and selectivity against a desired target.
Pharmacokinetic Profile: A Crucial Determinant of Success
A compound's journey from a potent inhibitor to a successful drug is dictated by its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. Here, we compare the pharmacokinetic profiles of an approved drug featuring the 1H-pyrazolo[3,4-b]pyridine scaffold, Riociguat, with a prominent kinase inhibitor, Ibrutinib, which is based on the pyrazolo[3,4-d]pyrimidine scaffold.
Table 3: Pharmacokinetic Properties of Marketed Drugs with Pyrazolopyridine Scaffolds
| Drug | Scaffold | Half-life (t1/2) | Bioavailability | Metabolism |
| Riociguat | 1H-pyrazolo[3,4-b]pyridine | ~12 hours (in patients)[2] | ~94%[2] | Multiple CYP pathways[2] |
| Ibrutinib | pyrazolo[3,4-d]pyrimidine | 4-6 hours[3] | Low, high first-pass effect[3] | Primarily CYP3A[3] |
Riociguat's favorable pharmacokinetic profile, characterized by a long half-life and high bioavailability, underscores the potential of the 1H-pyrazolo[3,4-b]pyridine scaffold to yield drug candidates with desirable ADME properties.[2][4] This is a significant advantage in drug development, as it can translate to more convenient dosing regimens and improved patient compliance.
Experimental Protocols: Enabling Reproducible Research
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
General Synthetic Protocol for this compound Derivatives
The synthesis of this compound derivatives often begins with the construction of the core heterocyclic system, followed by functionalization. A common route involves the condensation of a 3-aminopyrazole with a suitable three-carbon synthon, followed by chlorination.
Step 1: Synthesis of the 1H-pyrazolo[3,4-b]pyridin-3-ol A mixture of an appropriately substituted 3-aminopyrazole (1 eq.) and diethyl malonate (1.2 eq.) is heated in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is refluxed for several hours, then cooled and acidified to precipitate the pyrazolo[3,4-b]pyridin-3-ol product.
Step 2: Chlorination to this compound The dried pyrazolo[3,4-b]pyridin-3-ol (1 eq.) is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) (excess), often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is heated, and after completion, the excess POCl3 is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized to precipitate the this compound product.
Step 3: Suzuki Coupling for Diversification The this compound (1 eq.) can be readily diversified via Suzuki coupling. The chloro-derivative is reacted with a boronic acid or ester (1.1 eq.) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water). The reaction is heated under an inert atmosphere until completion. The product is then extracted and purified by column chromatography.
In Vitro Kinase Inhibition Assay Protocol (General)
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Peptide substrate specific for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Synthetic workflow for this compound derivatives.
Caption: Inhibition of the TRK signaling pathway by a pyrazolo[3,4-b]pyridine-based inhibitor.
Conclusion
The this compound scaffold presents a compelling platform for the design of novel therapeutics, particularly in the highly competitive field of kinase inhibitors. Its synthetic accessibility, coupled with the ability to fine-tune biological activity and pharmacokinetic properties through targeted modifications at the 3-position, offers a distinct advantage over other heterocyclic systems. While established drugs based on alternative scaffolds have set high benchmarks, the continued exploration of the this compound core is poised to deliver the next generation of innovative and effective medicines. The data and protocols presented in this guide aim to empower researchers to further unlock the potential of this remarkable scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
Comparative Spectroscopic Analysis of 3-Chloro-1H-pyrazolo[3,4-b]pyridine and its Parent Compound, 1H-pyrazolo[3,4-b]pyridine
A guide for researchers, scientists, and drug development professionals on the spectral characteristics of 3-Chloro-1H-pyrazolo[3,4-b]pyridine and the readily available reference data for its foundational scaffold, 1H-pyrazolo[3,4-b]pyridine.
This guide provides a comparative overview of the spectral reference data for this compound and its parent compound, 1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of public reference spectra for the chlorinated derivative, this document focuses on providing comprehensive, experimentally-derived data for 1H-pyrazolo[3,4-b]pyridine as a baseline for researchers working with substituted pyrazolopyridines. The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in molecules investigated for a range of therapeutic targets. Understanding the spectral characteristics of this core structure is fundamental for the identification, characterization, and quality control of its derivatives.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectral Data of 1H-pyrazolo[3,4-b]pyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.06 | s | - | 1H (NH) |
| 9.03 | d | 2.0 | H-6 |
| 8.75 | d | 6.8 | H-4 |
| 8.21 | d | 7.8 | H-3 |
| 7.94 | d | 8.2 | H-5 |
Table 2: ¹³C NMR Spectral Data of 1H-pyrazolo[3,4-b]pyridine
| Chemical Shift (δ) ppm | Assignment |
| 152.63 | C-7a |
| 149.41 | C-6 |
| 141.43 | C-3 |
| 133.33 | C-4 |
| 129.01 | C-5 |
| 114.17 | C-3a |
Table 3: Mass Spectrometry Data for 1H-pyrazolo[3,4-b]pyridine
| m/z | Relative Intensity (%) | Assignment |
| 119.05 | 100 | [M]⁺ |
| 92.04 | 35 | [M-HCN]⁺ |
| 65.04 | 20 | [C₅H₅]⁺ |
Table 4: IR Spectral Data for 1H-pyrazolo[3,4-b]pyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3421 | Strong | N-H Stretch |
| 3016 | Medium | C-H Aromatic Stretch |
| 1624 | Strong | C=N Stretch |
| 1601 | Strong | C=C Aromatic Stretch |
Experimental Protocols
The following are general protocols for the acquisition of the reference spectra presented above. Specific parameters may need to be optimized based on the instrumentation and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance 400 MHz spectrometer.
-
Pulse Sequence: Standard zg30 pulse program.
-
Number of Scans: 16
-
Acquisition Time: 3.99 seconds
-
Relaxation Delay: 1.0 second
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance 100 MHz spectrometer.
-
Pulse Sequence: Standard zgpg30 pulse program with proton decoupling.
-
Number of Scans: 1024
-
Acquisition Time: 1.09 seconds
-
Relaxation Delay: 2.0 seconds
Mass Spectrometry (MS)
Instrumentation:
-
Mass Spectrometer: Agilent 6230 TOF LC/MS system.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
Sample Introduction: The sample was dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid and introduced via direct infusion.
Infrared (IR) Spectroscopy
Instrumentation:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Accessory: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for the characterization of a novel pyrazolopyridine derivative and a hypothetical signaling pathway where such a compound might act as an inhibitor.
Caption: A generalized workflow for the synthesis and structural confirmation of a novel pyrazolopyridine compound.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a pyrazolopyridine derivative on a kinase.
Comparative study of pyrazolo[3,4-b]pyridine vs pyrazolo[4,3-c]pyridine scaffolds
A Comparative Analysis of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-c]pyridine Scaffolds in Medicinal Chemistry
Introduction
Pyrazolopyridines, bicyclic heterocyclic systems, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. Among the various isomers, pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine have emerged as privileged scaffolds in the design of novel therapeutic agents. This guide provides a comparative overview of these two scaffolds, focusing on their synthesis, chemical properties, and, most importantly, their differential biological activities supported by experimental data. This analysis aims to assist researchers and drug development professionals in making informed decisions when selecting a scaffold for their specific therapeutic targets.
Chemical Structure and Properties
The core difference between the two scaffolds lies in the fusion of the pyrazole and pyridine rings, which influences their electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. This structural variance is a key determinant of their distinct biological target profiles.
Pyrazolo[3,4-b]pyridine: In this isomer, the nitrogen atom of the pyrazole ring is adjacent to the fused pyridine ring. This arrangement results in a scaffold that has been extensively explored as a kinase inhibitor.[1] The 1H-pyrazolo[3,4-b]pyridine tautomer is significantly more stable than the 2H-tautomer.[2]
Pyrazolo[4,3-c]pyridine: Here, a carbon atom of the pyrazole ring is part of the fusion with the pyridine ring. This scaffold has been investigated for a different set of biological targets, including carbonic anhydrases and as agents against trypanosomal infections.[3][4]
Synthesis Strategies
The synthetic routes to these scaffolds are well-established, typically involving the condensation of a pre-formed pyrazole or pyridine ring with a suitable partner.
General Synthesis of Pyrazolo[3,4-b]pyridines
A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[2] The regioselectivity of the condensation can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.[2]
Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [5]
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) was added at 25 °C. The reaction mixture was degassed, and ZrCl₄ (35 mg, 0.15 mmol) was added. The reaction mixture was then vigorously stirred at 95 °C for 16 h. After completion of the reaction, the mixture was concentrated in vacuo, and CHCl₃ and water were added. The two phases were separated, and the aqueous phase was washed twice with CHCl₃. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the desired pyrazolo[3,4-b]pyridine derivative.
General Synthesis of Pyrazolo[4,3-c]pyridines
The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be achieved through various routes, including the condensation of a dienamine with amines containing sulfonamide fragments.[3] Another approach involves the transformation of a tetrazole into a pyrazole ring, which is then used to construct the fused pyridine ring.[6]
Experimental Protocol: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides [3]
The synthesis starts from dimethyl acetonedicarboxylate to form a dienamine in a two-step procedure. The resulting dienamine is then condensed with various amines containing sulfonamide fragments. The reaction is carried out by refluxing in methanol for 1 hour, yielding the target pyrazolo[4,3-c]pyridines in good yields (72–88%). This method allows for the introduction of diverse substituents at the nitrogen atom of the pyridine moiety.
Comparative Biological Activities
The subtle structural differences between the two scaffolds lead to significant divergence in their biological activities. Pyrazolo[3,4-b]pyridines are predominantly recognized for their role as kinase inhibitors, while pyrazolo[4,3-c]pyridines have shown promise against other target classes.
Pyrazolo[3,4-b]pyridine: A Kinase Inhibitor Powerhouse
The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged scaffold" in the development of kinase inhibitors, targeting a wide array of kinases implicated in cancer and other diseases.[7]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: A number of 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to be potent and selective inhibitors of CDKs, particularly CDK1 and CDK2.[8][9] These compounds have demonstrated the ability to inhibit cell proliferation in human tumor cells.[8]
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: Based on scaffold hopping and computer-aided drug design, numerous pyrazolo[3,4-b]pyridine derivatives have been synthesized as inhibitors of TRK kinases, which are implicated in various cancers.[10][11] Some of these compounds exhibit nanomolar inhibitory activities.[11]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been identified as potent and selective inhibitors of FGFR kinases.[12] The N(1)-H of the pyrazolopyridine moiety was found to be crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[12]
-
TANK-binding kinase 1 (TBK1) Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent inhibitors of TBK1, a key player in innate immunity signaling pathways.[13] Optimized compounds showed IC50 values in the sub-nanomolar range.[13]
Table 1: Selected Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [10][11] |
| SQ-67563 | CDK1/CDK2 | Potent (not specified) | - | - | [9] |
| 7n | FGFR1 | Potent (not specified) | H1581 | - | [12] |
| 15y | TBK1 | 0.2 | A172, U87MG, A375 | Micromolar range | [13] |
Pyrazolo[4,3-c]pyridine: Targeting Diverse Biological Systems
The pyrazolo[4,3-c]pyridine scaffold has been explored for a different spectrum of biological activities, demonstrating its versatility beyond kinase inhibition.
-
Carbonic Anhydrase (CA) Inhibitors: A series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various human carbonic anhydrase isoforms (hCA I, II, IX, and XII).[3] Several derivatives showed potent inhibitory activity, with some being more potent than the standard drug acetazolamide (AAZ) against hCA I.[3]
-
Trypanocidal Agents: Pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction in Trypanosoma, the causative agent of sleeping sickness.[4] These compounds disrupt glycosomal import and exhibit nanomolar activity against T. brucei and T. cruzi in vitro.[4]
-
Antitumor and Antiviral Activities: Various pyrazolo[4,3-c]heterocyclic derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and analgesic effects.[14][15]
Table 2: Biological Activities of Selected Pyrazolo[4,3-c]pyridine Derivatives
| Compound Class | Target | Activity | Key Findings | Reference |
| Sulfonamides (1a-f) | Carbonic Anhydrases | Inhibition (Kᵢ values) | Several compounds more potent than acetazolamide against hCA I and bacterial CAs. | [3] |
| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 PPI | Inhibition (Kᴅ, AlphaScreen) | First-in-class inhibitors with nanomolar trypanocidal activity. | [4] |
| Pyrazolo[4,3-c]quinolin-3-ones | Vaccinia virus, HSV-1 | Modest Inhibition | Showed up to 70% inhibition of vaccinia virus at 100 µM. | [14] |
Signaling Pathways and Experimental Workflows
To visualize the context of the targeted biological pathways and the general workflow of drug discovery involving these scaffolds, the following diagrams are provided.
Caption: General drug discovery workflow for pyrazolopyridine-based compounds.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
Safety Operating Guide
Proper Disposal of 3-Chloro-1H-pyrazolo[3,4-b]pyridine: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Chloro-1H-pyrazolo[3,4-b]pyridine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols due to its hazardous nature. This compound is classified as acutely toxic if swallowed and can cause serious eye damage. Proper disposal is not merely a regulatory requirement but a critical component of laboratory safety.
Hazard Profile and Disposal Considerations
The inherent hazards of this compound dictate the necessity for its disposal as hazardous waste. The following table summarizes key hazard information that informs the required disposal procedures.
| Hazard Classification | GHS Code | Description | Disposal Implication |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed. | Must be disposed of as toxic waste. Avoid ingestion and any possibility of environmental contamination. |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage. | Personal protective equipment (PPE) is crucial during handling and disposal. All contaminated materials must be treated as hazardous. |
| WGK Germany | 3 | Indicates a high hazard to water, requiring containment to prevent environmental release. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated materials. This protocol is a synthesis of best practices for hazardous chemical waste management.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
A lab coat or protective suit.
-
Closed-toe shoes.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound and any contaminated solids (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.[1][2]
-
The container should be made of a compatible material and kept closed when not in use.[1][3]
-
Avoid creating dust during transfer.[3]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, labeled, and leak-proof hazardous waste container.[1]
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
Thoroughly empty any containers that held this compound.
-
Triple rinse the empty container with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.[2]
-
After rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, or as per your institution's guidelines.[2]
-
3. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][4]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Complete all necessary paperwork, such as a chemical collection request form, as required by your institution.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable local, state, and federal regulations.
References
Personal protective equipment for handling 3-Chloro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 3-Chloro-1H-pyrazolo[3,4-b]pyridine, ensuring laboratory safety and operational integrity.
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound (CAS Number: 117007-51-9). Adherence to these guidelines is paramount to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a solid substance that presents significant health risks upon exposure. According to safety data, it is classified as follows:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
Signal Word: Danger
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection, combining engineering controls and appropriate PPE, is mandatory when working with this compound.
| Control Type | Requirement | Details |
| Engineering Controls | Chemical Fume Hood | All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| Eyewash Station & Safety Shower | Must be readily accessible in the immediate work area. | |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Wear chemical safety goggles and a face shield to provide comprehensive protection against splashes and airborne particles.[1] |
| Skin Protection | Chemically Resistant Gloves | Double gloving with nitrile gloves is required. Inspect gloves before each use and change them immediately if contaminated.[2] |
| Laboratory Coat | A dedicated, long-sleeved laboratory coat must be worn and fully buttoned. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[2] | |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | |
| Respiratory Protection | Air-Purifying Respirator | For handling the solid compound or preparing solutions where dust or aerosols may be generated, a full-face respirator with cartridges appropriate for organic vapors and particulates is recommended.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is essential for minimizing exposure and ensuring procedural safety.
1. Preparation:
- Ensure the chemical fume hood is operational.
- Cover the work surface with disposable, absorbent bench paper.
- Assemble all necessary equipment and reagents.
- Don all required PPE as specified in the table above.
2. Handling the Compound:
- Weighing: Conduct all weighing of the solid compound within the fume hood using a dedicated spatula and weighing vessel.
- Solution Preparation: To prevent splashing, slowly add the solid this compound to the solvent. Keep containers covered as much as possible.
- General Handling: Treat all solutions containing the compound with the same level of precaution as the solid form.
3. Post-Handling:
- Thoroughly clean all non-disposable equipment with a suitable solvent inside the fume hood.
- Wipe down the work surface of the fume hood.
- Dispose of all contaminated waste according to the disposal plan.
- Carefully remove PPE to avoid cross-contamination.
- Wash hands thoroughly with soap and water.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Protocol |
| Solid Waste | Collect all solid waste, including contaminated gloves, bench paper, and disposable lab coats, in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. |
| Empty Containers | Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to institutional protocols. |
Disposal of all waste must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
